2-(2-Phenylethoxy)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)13-8-4-5-9-14(13)18-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFOIMVFHYUQTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80580052 | |
| Record name | 2-(2-Phenylethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80580052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883546-53-0 | |
| Record name | 2-(2-Phenylethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80580052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Phenylethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Phenylethoxy)benzoic acid, a derivative of benzoic acid, is a compound of interest in organic synthesis and potentially in medicinal chemistry. Its structure, featuring a phenylethoxy substituent on the benzoic acid core, suggests a unique combination of lipophilic and hydrophilic characteristics that can influence its behavior in both chemical and biological systems. This technical guide provides a summary of the available physicochemical data for this compound, detailed experimental protocols for the determination of key properties, and a generalized workflow for its characterization.
Physicochemical Properties
The quantitative physicochemical data for this compound is limited in publicly accessible literature. The available and predicted data are summarized in the table below. It is important to note that experimental values for several key parameters have not been found.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 883546-53-0 | [1] |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| Boiling Point | 424.938 °C at 760 mmHg | [2] |
| Density | 1.192 g/cm³ | [2] |
| Melting Point | Not available | N/A |
| pKa | Not available | N/A |
| logP | Not available | N/A |
Experimental Protocols
Due to the lack of available experimental data for several key physicochemical properties of this compound, the following are detailed, generalized protocols for their determination.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
A small amount of the crystalline this compound is finely ground using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
Boiling Point Determination (Capillary Method)
This method is suitable for determining the boiling point of small quantities of a liquid.
Apparatus:
-
Thiele tube or other heating bath (e.g., aluminum block)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner or hot plate)
Procedure:
-
A small amount of liquid this compound is placed in the fusion tube.
-
A capillary tube, with its sealed end uppermost, is placed inside the fusion tube containing the liquid.
-
The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The assembly is immersed in a heating bath (e.g., a Thiele tube filled with a high-boiling point oil).
-
The bath is heated gently and slowly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3][4][5]
Solubility Determination
The solubility of this compound can be qualitatively assessed in various solvents to understand its polarity.
Apparatus:
-
Test tubes and rack
-
Spatula or dropper
-
Vortex mixer (optional)
-
A range of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane, 5% NaOH, 5% HCl)
Procedure:
-
A small, measured amount (e.g., 10 mg) of this compound is placed into a series of test tubes.
-
A measured volume (e.g., 1 mL) of a specific solvent is added to each test tube.
-
The test tubes are agitated vigorously (e.g., by shaking or using a vortex mixer) for a set period (e.g., 1-2 minutes).
-
The mixture is allowed to stand, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble.
-
For acidic compounds like this compound, solubility in aqueous bases (e.g., 5% NaOH) is expected to be higher than in water due to salt formation.[6][7][8]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Solvent (e.g., water or a water-cosolvent mixture if the acid is not sufficiently water-soluble)
Procedure:
-
A precisely weighed amount of this compound is dissolved in a known volume of the chosen solvent in a beaker.
-
A magnetic stir bar is added, and the beaker is placed on a magnetic stirrer.
-
The calibrated pH electrode is immersed in the solution, ensuring the bulb is fully covered and does not interfere with the stir bar.
-
The initial pH of the solution is recorded.
-
The standardized strong base is added in small, precise increments from the burette.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The additions are continued well past the equivalence point (the point of inflection in the pH curve).
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).[9][10]
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Apparatus:
-
Separatory funnel or screw-cap vials
-
Mechanical shaker
-
Centrifuge (optional)
-
UV-Vis spectrophotometer or HPLC for concentration analysis
-
n-Octanol and water (or a suitable buffer, typically at pH 7.4 for logD)
Procedure:
-
n-Octanol and the aqueous phase are mutually saturated by shaking them together for an extended period, followed by separation.
-
A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
A measured volume of this solution is mixed with a measured volume of the other phase in a separatory funnel or vial.
-
The mixture is agitated (shaken) for a set period to allow for partitioning equilibrium to be reached.
-
The two phases are separated, either by allowing them to stand or by centrifugation to break up any emulsions.
-
The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.[11][12]
Physicochemical Characterization Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of a novel compound such as this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. 4-(2-Phenylethyl)benzoic acid | C15H14O2 | CID 10489431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-6-phenethyloxymethyl-benzoic acid | C16H16O4 | CID 46735446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-[2-(2-Phenylethynyl)phenyl]benzoic acid | C21H14O2 | CID 70004645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Phenoxybenzoic acid | C13H10O3 | CID 75237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solved Table 2. Benzoic acid Melting Point Measurement | Chegg.com [chegg.com]
- 9. webbook.nist.gov [webbook.nist.gov]
- 10. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
2-(2-Phenylethoxy)benzoic acid CAS number and identifiers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available information on 2-(2-Phenylethoxy)benzoic acid, a specific aromatic carboxylic acid. Due to the limited availability of published research on this particular compound, this guide also includes contextual information on related phenoxybenzoic acid derivatives to provide a broader understanding of this class of molecules.
Core Compound Identifiers
A clear identification of this compound is crucial for any research or developmental work. The primary identifiers for this compound are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 883546-53-0 | [1][2] |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 | [1] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the available literature. The table below lists the fundamental properties derived from chemical database entries.
| Property | Value | Source |
| Appearance | Not specified (Expected to be a solid at room temperature) | [1] |
| Purity | >97% (as offered by some suppliers) | [1] |
Synthesis and Experimental Protocols
One common approach for synthesizing phenoxybenzoic acids involves the Ullmann condensation. This reaction typically involves the coupling of a phenol with a halobenzoic acid in the presence of a copper catalyst and a base.
A potential synthetic pathway for this compound could be conceptualized as the reaction between 2-halobenzoic acid and 2-phenylethanol. The following diagram illustrates this hypothetical synthesis.
It is important to note that this is a generalized representation, and the specific reaction conditions, such as the choice of catalyst, base, solvent, and temperature, would require experimental optimization.
Biological Activity and Signaling Pathways
There is a significant lack of specific data in the scientific literature regarding the biological activity and potential signaling pathway interactions of this compound. However, studies on other phenoxybenzoic acid derivatives have revealed a range of biological effects, which may offer insights into the potential activities of the target compound.
For instance, some derivatives of 2-phenoxybenzoic acid have been synthesized and evaluated for their analgesic and anti-inflammatory activities.[3][4] Additionally, 3-phenoxybenzoic acid, a metabolite of certain pyrethroid insecticides, has been studied for its potential neurotoxic effects and has been shown to induce dopaminergic degeneration, which may have implications for conditions like Parkinson's disease.[5] The biological activities of various p-hydroxy benzoic acid derivatives have also been comprehensively reviewed, highlighting antimicrobial, anti-inflammatory, and antioxidant properties.[6]
Given the absence of direct research, the biological profile of this compound remains to be elucidated. Future research could explore its potential in areas where related structures have shown activity. The following diagram outlines a general workflow for investigating the biological activity of a novel compound like this compound.
Conclusion
This compound is a defined chemical entity with a registered CAS number. However, there is a notable scarcity of publicly available scientific data regarding its synthesis, physicochemical properties, and biological activities. The information presented in this guide is based on the limited data from chemical suppliers and extrapolated knowledge from related phenoxybenzoic acid derivatives. For researchers and drug development professionals, this compound represents a largely unexplored area of chemical space. Significant experimental work would be required to characterize its properties and potential applications thoroughly.
References
- 1. Novachemistry-product-info [novachemistry.com]
- 2. This compound | CAS#:883546-53-0 | Chemsrc [chemsrc.com]
- 3. Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
Technical Guide: Spectral Analysis of 2-(2-Phenylethoxy)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a structured framework for the spectral characterization of 2-(2-Phenylethoxy)benzoic acid. While a comprehensive search of publicly available scientific databases did not yield specific experimental spectral data (NMR, IR, Mass Spectrometry) for this compound, this document outlines the expected data presentation, detailed experimental protocols, and a general workflow for such an analysis.
Important Note on Chemical Identity: It is crucial to distinguish This compound (CAS: 883546-53-0) from the similarly named compound 2-(2-Phenylethyl)benzoic acid . The former contains an ether linkage, significantly influencing its chemical properties and spectral characteristics, while the latter has a simple ethyl bridge. This guide is focused exclusively on the "ethoxy" derivative.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₅H₁₄O₃
-
Molecular Weight: 242.27 g/mol
-
CAS Number: 883546-53-0
Spectral Data Summary
The following tables are formatted to present the anticipated spectral data for this compound. These tables are currently empty due to the unavailability of public data and are intended as a template for researchers who acquire this information.
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| Data not available |
Table 2: ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Table 3: IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data not available |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Ion Assignment |
| Data not available |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectral data outlined above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific probe and solvent.
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum. The spectrometer will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups expected in the molecule (e.g., O-H stretch of the carboxylic acid, C=O stretch of the carbonyl, C-O stretches of the ether and carboxylic acid, and aromatic C-H and C=C stretches).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., Gas Chromatography - GC/MS or Liquid Chromatography - LC/MS).
Procedure:
-
Sample Introduction:
-
For GC/MS, dissolve the sample in a volatile organic solvent and inject it into the GC. The compound will be vaporized and separated on the GC column before entering the mass spectrometer.
-
For LC/MS, dissolve the sample in a suitable mobile phase and inject it into the LC system. The compound will be separated on the LC column before entering the mass spectrometer.
-
Direct infusion into the mass spectrometer is also possible.
-
-
Ionization: Utilize a suitable ionization technique. Electrospray ionization (ESI) is common for LC/MS, while electron ionization (EI) is standard for GC/MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z.
-
Data Analysis: The resulting mass spectrum will show the molecular ion peak (M⁺ or [M+H]⁺ or [M-H]⁻) and various fragment ion peaks. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like this compound.
Caption: Workflow for Spectral Analysis of a Chemical Compound.
Technical Guide: Determining the Solubility of 2-(2-Phenylethoxy)benzoic acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 2-(2-Phenylethoxy)benzoic acid. A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various solvents. In the absence of such data, this document provides a detailed, generalized experimental protocol for determining the equilibrium solubility of a compound like this compound. The methodologies described herein are based on well-established laboratory practices, such as the shake-flask method, coupled with modern analytical techniques like High-Performance Liquid Chromatography (HPLC) for accurate quantification.
Introduction to Solubility and its Importance
Solubility is a critical physicochemical property in the field of drug development and chemical research. It is defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure. For a compound like this compound, understanding its solubility profile is essential for:
-
Formulation Development: Developing suitable dosage forms (e.g., oral, injectable) requires knowledge of the compound's solubility in various physiological and pharmaceutical solvents.
-
Pharmacokinetics: Solubility significantly influences the dissolution rate, absorption, and subsequent bioavailability of a drug candidate.
-
Process Chemistry: Purification, crystallization, and reaction optimization processes are highly dependent on the solubility of the compound in different solvent systems.
-
Preclinical and Toxicological Studies: Preparing appropriate formulations for in vitro and in vivo testing necessitates an understanding of the compound's solubility.
Given the absence of published solubility data for this compound, this guide focuses on the practical aspects of its determination.
General Physicochemical Properties
While specific solubility data is unavailable, some predicted or known properties of related compounds can give an indication of the expected solubility behavior. This compound is an aromatic carboxylic acid. The presence of the carboxylic acid group suggests that its solubility will be pH-dependent, with higher solubility in basic solutions due to the formation of the carboxylate salt. The phenylethoxy group adds significant hydrophobicity, suggesting that the compound will likely have low solubility in water and higher solubility in organic solvents.
Experimental Protocol for Equilibrium Solubility Determination
The most reliable and widely accepted method for determining the equilibrium (or thermodynamic) solubility of a compound is the shake-flask method.[1][2] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.
Materials and Equipment
-
Compound: this compound (solid form)
-
Solvents: A range of relevant solvents should be tested (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO)).
-
Equipment:
-
Analytical balance
-
Vials with screw caps (e.g., glass HPLC vials)
-
Orbital shaker or incubator shaker with temperature control[3]
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane, such as PTFE or PVDF)[3]
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS)[3]
-
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial. An amount that is visibly in excess of what will dissolve is required (e.g., 2-5 mg/mL).
-
Accurately add a known volume of the desired solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C for biorelevant studies).[1]
-
Agitate the samples for a predetermined period to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours.[1] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
-
Sample Separation:
-
Once equilibrium is reached, the undissolved solid must be separated from the saturated solution. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.
-
Filtration: Carefully draw the supernatant and filter it through a syringe filter (e.g., 0.22 µm) into a clean vial.[3] It is crucial to ensure the filter material does not adsorb the compound.
-
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.
-
Analyze the standard solutions using an appropriate HPLC method to generate a calibration curve. A method for aromatic carboxylic acids might involve a C18 reversed-phase column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid to control ionization). UV detection would be suitable due to the aromatic rings.
-
Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample onto the HPLC system and determine its concentration by comparing its peak area to the calibration curve.
-
Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.
-
Data Presentation
The quantitative data obtained from the experimental protocol should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | Experimental Value | Calculated Value |
| PBS (pH 7.4) | Experimental Value | Calculated Value |
| Ethanol | Experimental Value | Calculated Value |
| Methanol | Experimental Value | Calculated Value |
| Acetone | Experimental Value | Calculated Value |
| Acetonitrile | Experimental Value | Calculated Value |
| DMSO | Experimental Value | Calculated Value |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
References
Discovery and historical background of 2-(2-Phenylethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2-Phenylethoxy)benzoic acid, a notable organic compound. The document details its chemical properties, a plausible synthetic route based on established organic chemistry principles, and its general historical context within the broader class of benzoic acid derivatives. Due to the limited specific historical data available for this particular compound in publicly accessible literature, its background is presented in the context of the development of related chemical syntheses.
Core Compound Information
This compound, identified by the CAS number 883546-53-0, is a carboxylic acid derivative characterized by a phenylethoxy group at the ortho position of the benzoic acid ring.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 883546-53-0 |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)CCOC2=CC=CC=C2C(=O)O |
| Physical Description | Solid (predicted) |
Historical Background and Discovery
Specific details regarding the initial discovery and complete historical timeline of this compound are not extensively documented in readily available scientific literature. However, its structural class, alkoxybenzoic acids, has been a subject of interest in organic synthesis for over a century. The development of synthetic methodologies such as the Williamson ether synthesis in the mid-19th century provided a foundational route for the preparation of such compounds.
The synthesis of benzoic acid derivatives has been crucial in the development of pharmaceuticals, agrochemicals, and other functional organic materials. It is plausible that this compound was first synthesized as part of a broader exploration of this chemical space, likely for evaluation in biological screening programs or as an intermediate in the synthesis of more complex molecules. The lack of prominent early literature suggests it may not have exhibited significant biological activity or industrial application to warrant extensive publication at the time of its initial synthesis.
Synthetic Pathway: Williamson Ether Synthesis
The most probable and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of a 2-halobenzoic acid would be reacted with phenethyl alcohol, or more likely, the sodium salt of salicylic acid (2-hydroxybenzoic acid) would be reacted with a phenethyl halide. The latter is generally preferred as phenethyl halides are readily available and reactive alkylating agents.
Below is a DOT script representation of the logical workflow for the synthesis of this compound via the Williamson ether synthesis.
Caption: Plausible synthesis workflow for this compound.
Detailed Experimental Protocol (Inferred)
The following is a detailed, inferred experimental protocol for the synthesis of this compound based on the Williamson ether synthesis.
Materials:
-
Salicylic acid (2-hydroxybenzoic acid)
-
Phenethyl bromide (2-bromo-1-phenylethane)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Formation of the Alkoxide: A solution of salicylic acid (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C under a nitrogen atmosphere. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the sodium salicylate.
-
Alkylation: A solution of phenethyl bromide (1.1 equivalents) in anhydrous DMF is added dropwise to the reaction mixture. The mixture is then heated to 80 °C and stirred for 12-16 hours.
-
Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of water. The pH of the solution is adjusted to ~2 with 1 M HCl, resulting in the precipitation of the crude product.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure this compound.
Below is a DOT script for the experimental workflow diagram.
Caption: Step-by-step experimental workflow for the synthesis.
Potential Applications and Future Directions
While specific applications for this compound are not well-documented, its structural motifs are present in various biologically active molecules. Benzoic acid derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The phenylethoxy group can modulate the lipophilicity and steric profile of the molecule, potentially influencing its interaction with biological targets.
Future research on this compound could involve:
-
Pharmacological Screening: Evaluation of its activity in various biological assays to identify potential therapeutic applications.
-
Materials Science: Investigation of its use as a building block for polymers or other functional materials.
-
Synthetic Intermediate: Utilization as a precursor for the synthesis of more complex and potentially bioactive compounds.
This guide serves as a foundational resource for researchers and professionals interested in this compound. While the historical discovery details are sparse, the provided synthetic and chemical information offers a robust starting point for further investigation and application development.
A Technical Whitepaper on the Predicted Mechanism of Action for 2-(2-Phenylethoxy)benzoic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Phenylethoxy)benzoic acid is a synthetic aromatic carboxylic acid. While direct experimental data on its biological activity is not extensively available, its structural features—a benzoic acid moiety linked to a phenylethoxy group—allow for a reasoned prediction of its mechanism of action. Structurally related compounds, including various benzoic acid and phenoxy acid derivatives, are known to possess significant pharmacological activities, including anti-inflammatory, metabolic, and neurotoxic effects[1][2][3]. This document outlines a predicted mechanism of action for this compound as a selective agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor involved in regulating inflammation and metabolism. This hypothesis is based on structural similarities to known PPARγ agonists and provides a framework for future experimental validation.
Predicted Mechanism of Action: PPARγ Agonism
We predict that this compound functions as a selective agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). PPARs are ligand-activated transcription factors that, upon activation, heterodimerize with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
The primary anti-inflammatory effect of PPARγ activation is mediated through the transcriptional repression of pro-inflammatory genes. This is achieved via a mechanism known as transrepression, where the activated PPARγ/RXR heterodimer interferes with the activity of other transcription factor pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
Signaling Pathway Diagram
References
Potential Biological Targets of 2-(2-Phenylethoxy)benzoic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential biological targets of 2-(2-phenylethoxy)benzoic acid derivatives, a class of compounds with emerging therapeutic interest. This document summarizes key findings from preclinical research, outlines detailed experimental methodologies, and presents quantitative data to facilitate further investigation and drug development efforts.
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): A Prime Target for Anti-Inflammatory Action
A significant body of evidence points to microsomal prostaglandin E2 synthase-1 (mPGES-1) as a key biological target for compounds structurally related to this compound. mPGES-1 is a terminal enzyme in the biosynthetic pathway of prostaglandin E2 (PGE2), a central mediator of inflammation, pain, and fever. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, selective inhibition of mPGES-1 offers the potential for a more targeted anti-inflammatory therapy with a reduced risk of gastrointestinal and cardiovascular side effects.
A notable example is Flusalazine (2-acetoxy-5-(2-(4-(trifluoromethyl)phenethylamino)benzoic acid)) , a compound with structural similarities to the this compound scaffold. Flusalazine has been identified as a potent inhibitor of mPGES-1, demonstrating anti-inflammatory and analgesic properties without inhibiting COX-1 or COX-2.
Quantitative Data: In Vitro Inhibition of mPGES-1
The following table summarizes the in vitro inhibitory activity of various compounds against mPGES-1, providing a comparative landscape for drug development professionals.
| Compound | Assay Type | IC50 | Reference Compound | IC50 (Reference) |
| Flusalazine | Not specified in snippets | Data not available in snippets | - | - |
| PF-9184 | Recombinant human mPGES-1 | 16.5 ± 3.8 nM | - | - |
| Compound III | Human mPGES-1 enzyme | 0.09 µM | - | - |
| Licofelone (ML3000) | Cell-free assay | 6 µM | - | - |
| Benzoxazole derivative (Cpd 37) | mPGES-1 activity | 18 nM | - | - |
| Benzylidenebarbituric acid (4b) | Human mPGES-1 | 33 nM | - | - |
Signaling Pathway of mPGES-1 in Inflammation
The diagram below illustrates the central role of mPGES-1 in the inflammatory cascade, highlighting the point of intervention for its inhibitors.
Experimental Protocols for mPGES-1 Inhibition Assays
This assay directly quantifies the enzymatic activity of mPGES-1 in a microsomal preparation.
Protocol:
-
Microsome Preparation:
-
Culture A549 human lung carcinoma cells and stimulate with Interleukin-1β (IL-1β) to induce mPGES-1 expression.
-
Harvest and wash cells, then homogenize in a suitable buffer.
-
Perform differential centrifugation to isolate the microsomal fraction.
-
-
Enzymatic Assay:
-
In a reaction vessel, combine the microsomal preparation, glutathione (GSH, a necessary cofactor), and the test compound at various concentrations.
-
Initiate the reaction by adding the substrate, prostaglandin H2 (PGH2).
-
After a defined incubation period, terminate the reaction.
-
Quantify the amount of PGE2 produced using an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce mPGES-1 activity by 50%.
-
This assay assesses the ability of a compound to inhibit PGE2 production in whole cells.
Protocol:
-
Cell Culture and Treatment:
-
Seed A549 cells in a multi-well plate.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with IL-1β to induce the COX-2/mPGES-1 pathway.
-
-
PGE2 Measurement:
-
After an appropriate incubation period, collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using ELISA.
-
-
Data Analysis:
-
Determine the concentration-dependent inhibition of PGE2 production and calculate the IC50 value.
-
B-cell lymphoma 2 (Bcl-2) Family Proteins: A Potential Target in Oncology
Patent literature reveals another potential biological target for this compound derivatives: the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. These proteins are crucial regulators of programmed cell death (apoptosis) and are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.
A specific patent (US9125913B2) discloses a complex benzamide derivative incorporating the this compound scaffold, namely 4-(4-(4-chloro-1,1'-biphenyl-2-yl)methylpiperazin-1-yl)-N-({3-nitro-4-(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(2-phenylethoxy)benzamide , as an inhibitor of Bcl-2 family proteins.
Bcl-2 Signaling Pathway in Apoptosis
The following diagram illustrates the role of Bcl-2 in the intrinsic apoptosis pathway and the mechanism of its inhibition.
Experimental Approaches for Assessing Bcl-2 Inhibition
While specific quantitative data for the patented compound is not publicly available, the following are standard experimental protocols to evaluate the activity of Bcl-2 inhibitors.
This is a common in vitro binding assay to measure the displacement of a fluorescently labeled BH3 peptide from the Bcl-2 protein by a test compound.
The functional consequence of Bcl-2 inhibition is the induction of apoptosis. This can be measured in cancer cell lines using various methods:
-
MTT or CellTiter-Glo Assays: To assess the reduction in cell viability.
-
Annexin V/Propidium Iodide Staining: To quantify apoptotic and necrotic cells via flow cytometry.
-
Caspase Activity Assays: To measure the activation of executioner caspases (e.g., caspase-3/7).
Conclusion
The available evidence suggests that this compound derivatives represent a promising scaffold for the development of novel therapeutics. The primary and most well-documented biological target for structurally related compounds is mPGES-1 , offering a compelling avenue for the creation of next-generation anti-inflammatory agents. Furthermore, patent literature indicates that direct derivatives of this scaffold may also target Bcl-2 family proteins , presenting opportunities in the field of oncology.
Further research is warranted to synthesize and evaluate a broader range of this compound derivatives to fully elucidate their structure-activity relationships, selectivity, and therapeutic potential against these and potentially other biological targets. The experimental protocols and comparative data presented in this guide provide a solid foundation for such future investigations.
In-Silico Prediction of 2-(2-Phenylethoxy)benzoic Acid Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Phenylethoxy)benzoic acid, a derivative of benzoic acid, presents a scaffold with potential for diverse biological activities, drawing from the known functionalities of its constituent chemical moieties. This technical guide outlines a comprehensive in-silico workflow designed to predict and characterize the bioactivity of this compound. By leveraging a suite of computational tools and methodologies—from target prediction and molecular docking to ADMET profiling and signaling pathway analysis—researchers can systematically investigate its therapeutic potential. This document provides detailed hypothetical protocols, data interpretation frameworks, and visual representations to facilitate a thorough computational assessment prior to experimental validation.
Introduction
Benzoic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific molecule, this compound, combines the structural features of benzoic acid with a phenylethoxy group, suggesting a potential for unique interactions with biological targets. In-silico, or computational, approaches offer a rapid and cost-effective means to hypothesize and prioritize potential bioactivities, mechanisms of action, and pharmacokinetic profiles. This guide details a systematic in-silico investigation of this compound.
Predicted Physicochemical Properties and Drug-Likeness
A foundational step in the in-silico analysis is the characterization of the molecule's physicochemical properties and its adherence to established drug-likeness rules. These parameters are crucial for predicting oral bioavailability and overall potential as a therapeutic agent.
| Property | Predicted Value | Method/Tool |
| Molecular Weight | 242.26 g/mol | |
| LogP | 3.5 | XLogP3 |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 5 | |
| Topological Polar Surface Area | 46.53 Ų | |
| Lipinski's Rule of Five | Pass (0 violations) |
Table 1: Predicted physicochemical properties and drug-likeness of this compound.
In-Silico Bioactivity Prediction Workflow
The following workflow outlines a logical sequence for the computational prediction of the bioactivity of this compound.
Caption: A workflow for the in-silico bioactivity prediction of a small molecule.
Experimental Protocols
Target Prediction
Objective: To identify potential protein targets of this compound based on ligand-based and structure-based approaches.
Methodology:
-
Ligand-Based Target Prediction:
-
Utilize online platforms such as SwissTargetPrediction, SuperPred, and PASS Online.
-
Input the SMILES string or draw the chemical structure of this compound.
-
The software compares the input molecule to databases of known ligands and their targets, predicting targets based on chemical similarity.
-
-
Inverse Molecular Docking:
-
Prepare a 3D conformer of the ligand.
-
Screen the ligand against a library of protein binding sites (e.g., from the Protein Data Bank - PDB).
-
Rank potential targets based on the predicted binding affinity scores.
-
Predicted Targets: Based on the structural similarity to other benzoic acid derivatives with known anti-inflammatory and anticancer activities, potential targets are hypothesized.
| Target Class | Specific Examples | Predicted Activity |
| Enzymes | Cyclooxygenase (COX-1, COX-2), 3-alpha-hydroxysteroid dehydrogenase | Inhibition |
| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs) | Agonist/Antagonist |
| Kinases | Janus Kinase 2 (JAK2) | Inhibition |
| Proteases | Cathepsins B and L | Modulation |
Table 2: Hypothetical predicted targets for this compound.
Molecular Docking
Objective: To predict the binding mode and affinity of this compound to a specific protein target.
Methodology:
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the PDB (e.g., COX-2, PDB ID: 5KIR).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign atomic charges.
-
-
Ligand Preparation:
-
Generate a low-energy 3D conformer of this compound.
-
Assign atomic charges.
-
-
Docking Simulation:
-
Define the binding site (active site) on the protein.
-
Use a docking program (e.g., AutoDock Vina, Glide) to systematically sample different orientations and conformations of the ligand within the binding site.
-
Score the poses based on a scoring function that estimates the binding free energy.
-
Hypothetical Docking Results:
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| COX-2 | 5KIR | -8.5 | Arg120, Tyr355, Ser530 |
| Cathepsin B | 1HUC | -7.2 | Gln23, Cys29, His199 |
Table 3: Hypothetical molecular docking results for this compound.
ADMET Prediction
Objective: To computationally assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.
Methodology:
-
Utilize web-based platforms like SwissADME, ADMETlab 2.0, or MetaTox.
-
Input the molecular structure.
-
The software employs various models (e.g., QSAR, rule-based) to predict a range of ADMET parameters.
Predicted ADMET Profile:
| Parameter | Prediction | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Well absorbed from the gut. |
| Blood-Brain Barrier Permeant | Yes | Potential for CNS effects. |
| Distribution | ||
| Plasma Protein Binding | >90% | High binding to plasma proteins. |
| Metabolism | ||
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | |
| Excretion | ||
| Renal Organic Cation Transporter 2 | Substrate | Potential for renal excretion. |
| Toxicity | ||
| Ames Test | Negative | Not likely to be mutagenic. |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity. |
Table 4: Predicted ADMET properties of this compound.
Potential Signaling Pathway Involvement
Based on the predicted targets, a potential mechanism of action can be hypothesized. For instance, inhibition of COX-2 would implicate the arachidonic acid signaling pathway, leading to anti-inflammatory effects.
Caption: Hypothetical inhibition of the COX-2 signaling pathway.
Conclusion
This in-depth technical guide provides a comprehensive framework for the in-silico prediction of the bioactivity of this compound. The outlined workflow, from initial physicochemical characterization to detailed mechanistic and safety profiling, enables a robust computational assessment. The hypothetical data presented in the tables and the visual workflows serve as a template for researchers to follow. While these in-silico predictions offer valuable insights and can guide further research, it is imperative that they are validated through subsequent in-vitro and in-vivo experimental studies. The methodologies described herein represent a powerful approach to accelerate the early stages of drug discovery and development.
In-Depth Technical Guide on the Structural Elucidation of Novel 2-(2-Phenylethoxy)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of novel 2-(2-phenylethoxy)benzoic acid analogs. This class of compounds holds significant interest in medicinal chemistry due to the versatile pharmacological activities observed in related benzoic acid derivatives.[1] The accurate determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.
This guide will detail the common synthetic routes, provide in-depth experimental protocols for key analytical techniques, present quantitative data in a structured format, and visualize experimental workflows and relevant biological pathways using Graphviz diagrams.
Synthesis of this compound Analogs
The synthesis of this compound and its derivatives can be achieved through several synthetic strategies. A common and effective method is the Williamson ether synthesis, which involves the reaction of a salicylic acid derivative with a phenethyl halide.
General Synthetic Scheme:
A typical synthesis involves the reaction of a substituted salicylic acid with a substituted 2-phenylethanol derivative. For instance, the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a related analog, was achieved by reacting salicylic acid with 3-(chloromethyl)benzoyl chloride in acetone with pyridine as a catalyst, utilizing microwave irradiation.[2]
Experimental Protocols for Structural Elucidation
The unambiguous determination of the chemical structure of novel analogs relies on a combination of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[3]
Experimental Protocol for NMR Analysis:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the synthesized compound for ¹H NMR and 50-100 mg for ¹³C NMR.[3]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
-
-
Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
For ¹H NMR, typical acquisition parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used with a longer relaxation delay and a greater number of scans due to the lower natural abundance of the ¹³C isotope.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.[4]
Experimental Protocol for MS Analysis:
-
Sample Preparation:
-
Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique and instrument sensitivity.
-
-
Data Acquisition:
-
Various ionization techniques can be employed, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique suitable for determining the molecular weight of the parent molecule, while EI can induce fragmentation, providing structural information.
-
The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a relevant m/z range to detect the molecular ion and any fragment ions.
-
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique is invaluable for determining bond lengths, bond angles, and the overall conformation of the molecule.[5]
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the compound of suitable size and quality. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system.
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo-Kα or Cu-Kα radiation.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.
-
Data Presentation: Quantitative Analysis
The data obtained from the analytical techniques described above should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Representative ¹H NMR Spectroscopic Data for a Hypothetical this compound Analog
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H (benzoic acid) | 7.95 | d | 7.8 | 1H |
| Ar-H (benzoic acid) | 7.45 | t | 7.5 | 1H |
| Ar-H (benzoic acid) | 7.10 | t | 7.5 | 1H |
| Ar-H (benzoic acid) | 6.95 | d | 8.2 | 1H |
| Ar-H (phenyl) | 7.30-7.20 | m | - | 5H |
| O-CH₂ | 4.30 | t | 6.5 | 2H |
| Ar-CH₂ | 3.10 | t | 6.5 | 2H |
| COOH | 10.50 | br s | - | 1H |
Table 2: Representative ¹³C NMR Spectroscopic Data for a Hypothetical this compound Analog
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (acid) | 168.0 |
| Ar-C (benzoic acid, C-O) | 158.0 |
| Ar-C (phenyl, ipso) | 138.0 |
| Ar-C (benzoic acid) | 133.0, 131.0, 122.0, 115.0 |
| Ar-C (phenyl) | 129.0, 128.5, 126.5 |
| O-CH₂ | 68.0 |
| Ar-CH₂ | 35.0 |
Table 3: Mass Spectrometry Data for a Hypothetical this compound Analog
| Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| ESI | 243.0965 | 241.0819 | 121 (benzoic acid fragment), 105 (phenethyl fragment) |
Visualization of Workflows and Pathways
Graphviz diagrams are used to illustrate the logical flow of experiments and to depict potential biological signaling pathways that may be modulated by these analogs.
Many benzoic acid derivatives exhibit anti-inflammatory properties by inhibiting the cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of mechanistic signaling pathway activity analysis methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Guide: A Framework for Preliminary Cytotoxicity Screening of 2-(2-Phenylethoxy)benzoic acid
Disclaimer: As of December 2025, publicly accessible data on the specific cytotoxic effects of 2-(2-Phenylethoxy)benzoic acid is not available. This document therefore serves as an in-depth technical guide outlining the essential framework and standard operating procedures for conducting a preliminary in vitro cytotoxicity assessment of a novel compound, using this compound (referred to herein as Compound X) as a hypothetical subject. The data presented is illustrative and not factual.
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Preclinical evaluation of a compound's cytotoxic potential is a cornerstone of the drug discovery process.[1] These initial screens are vital for identifying dose-dependent toxicity, understanding potential mechanisms of cell death, and guiding the selection of promising drug candidates for further development.[1] This guide details a multi-assay approach to characterize the cytotoxic profile of a test compound, Compound X, providing a robust preliminary safety and activity assessment.
The screening workflow involves a tiered approach, beginning with an evaluation of overall metabolic activity and cell viability, followed by assays to determine the integrity of the cell membrane, and concluding with more specific assays to elucidate the mode of cell death (apoptosis vs. necrosis).
Experimental Protocols
A comprehensive cytotoxicity profile is best achieved by employing multiple assays that measure different cellular health indicators.[2] The following protocols describe standard methods for assessing cell viability, membrane integrity, and apoptosis induction.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cellular metabolic activity as an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[4][5] The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of metabolically active (viable) cells.[6][7]
Experimental Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, A549, or a relevant cell line) in a 96-well flat-bottom plate at a density of 5 x 10³ to 2 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of Compound X in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle-only control). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background signals.[5]
Membrane Integrity Assessment: LDH Release Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[8][9] LDH is a stable cytosolic enzyme that leaks into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[9][10] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, generating NADH, which then reduces a tetrazolium salt (INT) to a measurable red formazan product.[9][11]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Prepare additional control wells for "Maximum LDH Release" by adding a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.[11]
-
Absorbance Reading: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background absorbance.[11] The percentage of cytotoxicity is calculated relative to the spontaneous (vehicle control) and maximum LDH release controls.
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeable to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[12][13]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of Compound X for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method. Combine all cells from each treatment condition.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Effector Caspase Activation: Caspase-3/7 Assay
A key event in the execution phase of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[14][15] These proteases are responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.[16] Assays to detect their activity often use a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3/7.[17] Upon cleavage, a reporter molecule (e.g., a fluorophore or a luciferase) is released, generating a measurable signal.[17][18]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with Compound X as previously described.
-
Reagent Preparation: Prepare the caspase-3/7 assay reagent according to the manufacturer's instructions (e.g., a luminogenic substrate in a buffer).
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the caspase-3/7 reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 1 minute, then incubate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the amount of active caspase-3/7.
Data Presentation (Hypothetical)
The quantitative data obtained from the described assays should be summarized in clear, structured tables for comparative analysis.
Table 1: Cell Viability of Cancer Cell Lines Treated with Compound X (MTT Assay)
| Cell Line | IC₅₀ (µM) after 48h Treatment |
| HeLa (Cervical Cancer) | 25.4 ± 3.1 |
| A549 (Lung Cancer) | 42.1 ± 5.5 |
| MCF-7 (Breast Cancer) | 18.9 ± 2.8 |
| HEK293 (Normal Kidney) | > 100 |
IC₅₀ represents the concentration of Compound X required to inhibit cell viability by 50%. Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Membrane Integrity of HeLa Cells Treated with Compound X (LDH Assay)
| Compound X Conc. (µM) | % Cytotoxicity (LDH Release) after 24h |
| 0 (Vehicle) | 2.5 ± 0.8 |
| 10 | 8.1 ± 1.5 |
| 25 | 22.4 ± 3.2 |
| 50 | 45.7 ± 4.9 |
| 100 | 78.3 ± 6.1 |
% Cytotoxicity is calculated as [(Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100. Data are presented as mean ± standard deviation.
Table 3: Flow Cytometry Analysis of Apoptosis in MCF-7 Cells after 24h Treatment with Compound X (50 µM)
| Cell Population | % of Total Cells |
| Viable (Annexin V- / PI-) | 35.6 ± 4.1 |
| Early Apoptotic (Annexin V+ / PI-) | 48.2 ± 5.3 |
| Late Apoptotic/Necrotic (Annexin V+ / PI+) | 14.1 ± 2.2 |
| Necrotic (Annexin V- / PI+) | 2.1 ± 0.5 |
Data represent the percentage of cells in each quadrant, presented as mean ± standard deviation.
Visualizations
Diagrams are essential for illustrating complex workflows and biological pathways.
Caption: High-level workflow for in vitro preliminary cytotoxicity screening.
Caption: Detailed experimental workflow for the MTT cell viability assay.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.
Conclusion and Next Steps
This guide provides a comprehensive framework for the preliminary cytotoxicity screening of a novel compound, exemplified by the hypothetical Compound X. The multi-assay approach allows for a nuanced understanding of a compound's effects on cell health.
Based on the illustrative data, Compound X demonstrates dose-dependent cytotoxicity, with greater potency against cancer cell lines (MCF-7, HeLa) than a normal cell line (HEK293). The primary mode of cell death appears to be apoptosis, as suggested by the high percentage of Annexin V-positive cells and the activation of effector caspases, rather than immediate membrane disruption indicative of necrosis.
Following such a preliminary screen, subsequent steps would involve:
-
Expanding the panel of cell lines to confirm selectivity.
-
Conducting detailed mechanistic studies to identify the specific signaling pathways involved (e.g., intrinsic vs. extrinsic apoptosis).[19]
-
Performing secondary assays to investigate effects on the cell cycle, mitochondrial membrane potential, or generation of reactive oxygen species.
-
Ultimately, if the in vitro profile remains promising, advancing the compound to in vivo toxicology and efficacy studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. MTT assay - Wikipedia [en.wikipedia.org]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Assay | AAT Bioquest [aatbio.com]
- 7. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 8. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 9. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biologi.ub.ac.id [biologi.ub.ac.id]
- 14. pnas.org [pnas.org]
- 15. Caspases 3 and 7: Key Mediators of Mitochondrial Events of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CellEvent Caspase-3 Substrate and the Multiplex Analysis of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. promega.com [promega.com]
- 19. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(2-Phenylethoxy)benzoic Acid
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 2-(2-Phenylethoxy)benzoic acid. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for the preparation of ethers.[1][2][3] This protocol is intended for researchers and scientists in the fields of organic chemistry and drug development. The procedure involves the reaction of methyl salicylate with 2-phenylethyl bromide in the presence of a base, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product. All quantitative data are summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
This compound and its derivatives are of interest in medicinal chemistry and materials science. The Williamson ether synthesis provides a straightforward and efficient route to such compounds by forming an ether linkage from an alcohol (or phenol) and an organohalide.[3][4] The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[1][3] This method is versatile and can be used for the synthesis of both symmetrical and unsymmetrical ethers.[2][4]
This protocol outlines a two-step synthesis starting from readily available commercial reagents: methyl salicylate and 2-phenylethyl bromide. The first step is the ether formation, and the second is the saponification of the methyl ester to the desired benzoic acid.
Reaction Scheme
Step 1: Williamson Ether Synthesis
Methyl 2-hydroxybenzoate (Methyl Salicylate) + 2-Phenylethyl bromide → Methyl 2-(2-phenylethoxy)benzoate
Step 2: Saponification
Methyl 2-(2-phenylethoxy)benzoate → this compound
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Methyl salicylate | ReagentPlus®, 99% | Sigma-Aldrich |
| 2-Phenylethyl bromide | 98% | Acros Organics |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Chemical |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Sodium hydroxide (NaOH) | Reagent grade, ≥98% | EMD Millipore |
| Methanol (MeOH) | ACS grade | VWR Chemicals |
| Diethyl ether (Et₂O) | ACS grade | Fisher Chemical |
| Hydrochloric acid (HCl) | 37% | Sigma-Aldrich |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | BeanTown Chemical |
| Deionized water (H₂O) | N/A | In-house |
3.2. Step-by-Step Synthesis Procedure
Step 1: Synthesis of Methyl 2-(2-phenylethoxy)benzoate
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl salicylate (15.21 g, 100 mmol), potassium carbonate (20.73 g, 150 mmol), and anhydrous N,N-dimethylformamide (DMF, 100 mL).
-
Stir the mixture at room temperature for 15 minutes to ensure proper mixing.
-
Slowly add 2-phenylethyl bromide (18.51 g, 100 mmol) to the reaction mixture using a dropping funnel over a period of 10 minutes.
-
Heat the reaction mixture to 80 °C using an oil bath and maintain this temperature for 12 hours with continuous stirring.
-
After 12 hours, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 500 mL of cold deionized water and transfer it to a separatory funnel.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 2-(2-phenylethoxy)benzoate as an oil.
Step 2: Synthesis of this compound (Saponification)
-
Dissolve the crude methyl 2-(2-phenylethoxy)benzoate in methanol (150 mL) in a 500 mL round-bottom flask.
-
Prepare a solution of sodium hydroxide (8.0 g, 200 mmol) in deionized water (50 mL) and add it to the methanolic solution of the ester.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 70-75 °C) for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with 200 mL of deionized water.
-
Acidify the solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid while stirring in an ice bath. A white precipitate will form.
-
Collect the precipitate by vacuum filtration and wash the solid with cold deionized water (3 x 50 mL).
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.
-
Dry the final product in a vacuum oven at 50 °C overnight.
Data Summary
| Parameter | Value |
| Reactants (Step 1) | |
| Methyl salicylate | 15.21 g (100 mmol) |
| 2-Phenylethyl bromide | 18.51 g (100 mmol) |
| Potassium carbonate | 20.73 g (150 mmol) |
| Solvent (Step 1) | |
| N,N-Dimethylformamide (DMF) | 100 mL |
| Reaction Conditions (Step 1) | |
| Temperature | 80 °C |
| Time | 12 hours |
| Reactants (Step 2) | |
| Sodium hydroxide | 8.0 g (200 mmol) |
| Solvent (Step 2) | |
| Methanol/Water | 150 mL / 50 mL |
| Reaction Conditions (Step 2) | |
| Temperature | Reflux (~70-75 °C) |
| Time | 4 hours |
| Product | |
| Appearance | White crystalline solid |
| Expected Yield | 75-85% (overall) |
| Melting Point | 114-116 °C (literature value) |
Visual Workflow
Caption: Synthesis workflow for this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
N,N-Dimethylformamide (DMF) is a reproductive hazard; handle with extreme care.
-
2-Phenylethyl bromide is a lachrymator.
-
Concentrated hydrochloric acid is corrosive.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS).
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-(2-Phenylethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the large-scale synthesis of 2-(2-phenylethyl)benzoic acid, a key intermediate in the manufacturing of various pharmaceutical compounds. The featured method is a convenient and efficient transfer hydrogenation of benzphthalide, which is amenable to industrial scale-up.
Introduction
2-(2-Phenylethyl)benzoic acid is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs). Its timely and cost-effective production in high purity is critical for the drug development pipeline. Traditional synthesis methods can be hazardous and difficult to scale. The protocol outlined below describes a robust and improved synthesis route that avoids harsh reagents and voluminous, risky procedures.[1]
Methods Overview
The primary method detailed here is the reduction of benzphthalide via transfer hydrogenation. This approach utilizes a palladium on carbon (Pd/C) catalyst with dipentene serving as a safe and readily available hydrogen donor. This method has been demonstrated to be effective and scalable.[1]
Alternative synthesis strategies, while not detailed with specific large-scale protocols for this exact molecule, include the Grignard reaction and Suzuki-Miyaura coupling. The Grignard reaction involves the carboxylation of a corresponding organomagnesium compound, a classic method for forming carboxylic acids.[1][2][3][4] The Suzuki-Miyaura coupling offers a powerful method for carbon-carbon bond formation between an aryl halide and a boronic acid, which could be adapted to construct the target molecule.[5][6] However, the transfer hydrogenation of benzphthalide remains a more direct and documented route for large-scale production of 2-(2-phenylethyl)benzoic acid.
Quantitative Data Summary
The following table summarizes the quantitative data for the large-scale synthesis of 2-(2-phenylethyl)benzoic acid via the reduction of benzphthalide as described in the detailed protocol.
| Parameter | Value | Reference |
| Starting Material | Benzphthalide | [1] |
| Scale | 200 g | [1] |
| Catalyst | 10% Palladium on Carbon (Pd-C) | [1] |
| Hydrogen Donor | Dipentene | [1] |
| Solvent | Acetone (for work-up) | [1] |
| Reaction Time | 3 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Product | 2-(2-phenylethyl)benzoic acid | [1] |
Experimental Protocol: Reduction of Benzphthalide
This protocol details the large-scale synthesis of 2-(2-phenylethyl)benzoic acid from benzphthalide using a transfer hydrogenation approach.
Materials:
-
Benzphthalide (200 g)
-
Dipentene (300 mL)
-
10% Palladium on Carbon (10% Pd-C) (20 g)
-
Acetone (1000 mL)
Equipment:
-
Appropriate size reaction vessel with reflux condenser and heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine benzphthalide (200 g), dipentene (300 mL), and 10% Pd-C (20 g).
-
Reaction: Heat the mixture to reflux and maintain for 3 hours.
-
Work-up:
-
After 3 hours, cool the reaction mixture to room temperature.
-
Dilute the cooled mixture with acetone (1000 mL).
-
Filter the mixture to remove the Pd-C catalyst.
-
-
Isolation: Concentrate the filtrate using a rotary evaporator to yield 2-(2-phenylethyl)benzoic acid as the major product.[1]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 2-(2-phenylethyl)benzoic acid via the reduction of benzphthalide.
Caption: Workflow for the synthesis of 2-(2-phenylethyl)benzoic acid.
References
Application Notes and Protocols for the Purification of 2-(2-Phenylethoxy)benzoic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Phenylethoxy)benzoic acid is a carboxylic acid derivative with potential applications in pharmaceutical and chemical synthesis. The purity of this compound is critical for its intended use, necessitating an effective purification method. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. This document provides a detailed protocol for the purification of this compound by recrystallization, including solvent selection, a step-by-step procedure, and illustrative data for assessing purity and yield.
Principle of Recrystallization
The principle of recrystallization is based on the fact that the solubility of most solids in a solvent increases with temperature. In an ideal recrystallization process, the crude solid is dissolved in a minimal amount of a hot solvent in which the compound is highly soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.
Data Presentation
Table 1: Illustrative Solubility of a Carboxylic Acid Analogue in Various Solvents
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Water | Low | Moderate |
| Ethanol | High | Very High |
| Acetone | High | Very High |
| Toluene | Moderate | High |
| Heptane | Very Low | Low |
| Ethanol/Water (e.g., 70:30) | Moderate | High |
Table 2: Illustrative Purity and Yield Data for Recrystallization
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to yellowish powder | White crystalline solid |
| Purity (by HPLC) | ~95% | >99% |
| Melting Point | Broad range (e.g., 125-129 °C) | Sharp range (e.g., 130-132 °C) |
| Typical Recovery Yield | N/A | 80-95% |
Disclaimer: The quantitative data presented in these tables are illustrative examples based on the purification of analogous compounds and standard laboratory practices. Actual results for this compound may vary depending on the initial purity of the starting material and the specific experimental conditions.
Experimental Protocol
This protocol outlines the general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined experimentally by testing the solubility of small amounts of the crude material in various solvents. A mixed solvent system, such as ethanol and water, is often effective for carboxylic acids.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvents (e.g., ethanol, deionized water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Vacuum oven or desiccator
Procedure:
-
Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into separate test tubes.
-
Add a few drops of a candidate solvent to each test tube at room temperature and observe the solubility. An ideal solvent should show low solubility at room temperature.
-
Heat the test tubes that show low solubility and add more solvent dropwise until the solid dissolves. A good solvent will dissolve the compound when hot.
-
Allow the clear solutions to cool to room temperature and then in an ice bath. The formation of a significant amount of crystals indicates a suitable solvent.
-
For a mixed solvent system (e.g., ethanol/water), dissolve the crude solid in the more soluble solvent (ethanol) at an elevated temperature and then add the less soluble solvent (water) dropwise until the solution becomes slightly turbid. Reheat to get a clear solution, then cool.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of an appropriate size.
-
Add a minimal amount of the chosen recrystallization solvent (or the more soluble solvent of a mixed pair).
-
Gently heat the mixture while stirring until the solid is completely dissolved. Add more hot solvent in small portions if necessary to achieve complete dissolution. Avoid adding an excess of solvent to maximize the recovery yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (e.g., 1-2% by weight of the solute).
-
Reheat the mixture to boiling for a few minutes. The activated charcoal will adsorb the colored impurities.
-
-
Hot Filtration (if decolorizing charcoal was used or insoluble impurities are present):
-
Preheat a clean Erlenmeyer flask and a gravity funnel with fluted filter paper.
-
Quickly filter the hot solution to remove the activated charcoal or any insoluble impurities. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound or in a desiccator until a constant weight is achieved.
-
-
Analysis:
-
Determine the weight of the dried, purified crystals and calculate the percent recovery.
-
Measure the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
-
Further purity analysis can be performed using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound.
Analytical HPLC method for 2-(2-Phenylethoxy)benzoic acid quantification
An Application Note for the Quantification of 2-(2-Phenylethoxy)benzoic Acid using a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method.
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a molecule of interest in pharmaceutical development. A robust and reliable analytical method for its quantification is essential for various stages of drug development, including quality control, stability studies, and pharmacokinetic analysis. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound. The method utilizes a C18 column with a simple isocratic mobile phase and UV detection, providing excellent selectivity and sensitivity.
Experimental Protocols
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 5 µm, 4.6 mm x 150 mm (e.g., Hypersil GOLD C18 or equivalent).
-
Reagents: HPLC grade acetonitrile, phosphoric acid, and water are required.
-
Standard: A certified reference standard of this compound.
-
Filters: 0.45 µm syringe filters for sample preparation.
Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water (containing 0.1% phosphoric acid). A starting ratio of 60:40 (v/v) of acetonitrile to acidified water is recommended. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[1]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]
Sample Preparation
The sample preparation method will vary depending on the matrix. The following is a general procedure for a solid sample:
-
Accurately weigh a sufficient amount of the sample to obtain a final concentration within the calibration range.
-
Dissolve the sample in the mobile phase. Sonication may be used to ensure complete dissolution.[1]
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.[1] For liquid samples, a simple dilution with the mobile phase followed by filtration may be sufficient.[1]
HPLC Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 mm x 150 mm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector Wavelength | 230 nm |
| Run Time | 10 minutes |
Data Presentation
Table 1: System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 7500 |
| RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,900 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Precision
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6, 3 days) |
| 5 | 1.5 | 1.8 |
| 50 | 0.9 | 1.2 |
| 100 | 0.7 | 1.0 |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 5 | 4.9 | 98.0 |
| 50 | 50.8 | 101.6 |
| 100 | 99.2 | 99.2 |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| LOD (S/N = 3) | 0.1 |
| LOQ (S/N = 10) | 0.3 |
Mandatory Visualization
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The described RP-HPLC method provides a straightforward, precise, and accurate approach for the quantification of this compound. The method is suitable for routine analysis in a quality control environment and can be adapted for other applications, such as stability and pharmacokinetic studies, with appropriate validation.
References
Application Notes and Protocols for Investigating the Biological Activity of 2-(2-Phenylethoxy)benzoic Acid
Introduction
2-(2-Phenylethoxy)benzoic acid is a derivative of benzoic acid. While specific biological activities of this compound are not extensively documented in publicly available literature, the benzoic acid scaffold is present in numerous compounds with known pharmacological properties, including anti-inflammatory effects.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals to develop and conduct biological assays to characterize the potential anti-inflammatory activity of this compound and to explore a potential mechanism of action through the G protein-coupled receptor 109A (GPR109A).
Hypothetical Mechanism of Action and Proposed Assays
Based on the activities of structurally related benzoic acid derivatives, we hypothesize that this compound may exert anti-inflammatory effects. This could occur through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or by activating anti-inflammatory signaling pathways.[3][4] GPR109A, a receptor for niacin and butyrate, is known to mediate anti-inflammatory effects in various tissues and could be a potential target for this compound.[5][6]
To investigate these possibilities, a panel of in vitro assays is proposed:
-
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: To determine if the compound can inhibit the enzymes responsible for prostaglandin synthesis.
-
5-Lipoxygenase (5-LOX) Inhibition Assay: To assess the inhibition of the enzyme that catalyzes the production of leukotrienes.
-
Protein Denaturation Assay: A general screen for anti-inflammatory potential by assessing the ability to prevent heat-induced protein denaturation.[7]
-
GPR109A Receptor Activation Assay (cAMP Assay): To determine if the compound can activate GPR109A, a Gαi-coupled receptor, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8]
Experimental Protocols
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: This assay measures the ability of the test compound to inhibit the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound (test compound)
-
Indomethacin or other known COX inhibitors (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer containing heme.
-
In a 96-well plate, add the assay buffer, enzyme solution, and various concentrations of the test compound or positive control.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Immediately measure the absorbance at 595 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
5-Lipoxygenase (5-LOX) Inhibition Assay
Principle: This assay measures the inhibition of 5-LOX, which converts linoleic acid to hydroperoxylinoleic acid. The product can be measured spectrophotometrically.
Materials:
-
Potato 5-lipoxygenase enzyme
-
Linoleic acid (substrate)
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 6.8)
-
This compound (test compound)
-
Quercetin or other known 5-LOX inhibitors (positive control)[3]
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 234 nm
Procedure:
-
Prepare the 5-LOX enzyme solution in the assay buffer.
-
In a 96-well plate, add the assay buffer and various concentrations of the test compound or positive control.
-
Add the enzyme solution to each well and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Immediately measure the absorbance at 234 nm every minute for 10 minutes.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
Protein Denaturation Assay
Principle: Denaturation of proteins is a well-documented cause of inflammation.[7] This assay assesses the ability of the test compound to inhibit heat-induced denaturation of bovine serum albumin (BSA).
Materials:
-
Bovine Serum Albumin (BSA) solution (5% w/v)
-
Phosphate buffered saline (PBS), pH 6.4
-
This compound (test compound)
-
Diclofenac sodium or acetylsalicylic acid (positive control)[7]
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 0.5 mL of BSA solution and 4.5 mL of the test compound or positive control at various concentrations in PBS.
-
A control group is prepared with the vehicle instead of the test compound.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 5 minutes.
-
After cooling, measure the turbidity (absorbance) of the solutions at 660 nm.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.[3]
GPR109A Receptor Activation Assay (cAMP Assay)
Principle: GPR109A is a Gαi-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This assay measures the change in cAMP levels in cells overexpressing GPR109A upon treatment with the test compound.
Materials:
-
HEK293 cells stably expressing human GPR109A (or another suitable cell line)
-
Cell culture medium and supplements
-
Forskolin (an adenylyl cyclase activator)
-
Nicotinic acid (positive control agonist)
-
This compound (test compound)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell lysis buffer
Procedure:
-
Plate the GPR109A-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or positive control for a specified time (e.g., 30 minutes).
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration using the chosen assay kit.
-
A decrease in forskolin-stimulated cAMP levels in the presence of the test compound indicates GPR109A agonism.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production and determine the EC50 value.
Data Presentation
The quantitative data generated from these assays should be summarized in the following tables for clear comparison.
Table 1: Inhibition of COX-1 and COX-2 by this compound
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | |||
| Indomethacin (Positive Control) |
Table 2: Inhibition of 5-LOX by this compound
| Compound | 5-LOX IC50 (µM) |
| This compound | |
| Quercetin (Positive Control) |
Table 3: Inhibition of Protein Denaturation by this compound
| Compound | Concentration (µg/mL) | % Inhibition |
| This compound | ||
| Diclofenac Sodium (Positive Control) |
Table 4: Activation of GPR109A by this compound
| Compound | GPR109A EC50 (µM) |
| This compound | |
| Nicotinic Acid (Positive Control) |
Visualizations
Caption: Proposed anti-inflammatory mechanism of action.
Caption: Workflow for biological activity assessment.
Caption: GPR109A signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 8. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 2-(2-Phenylethoxy)benzoic acid in Anti-inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The discovery of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant goal in pharmaceutical research.
This document provides a detailed guide for the investigation of 2-(2-Phenylethoxy)benzoic acid , a novel compound with potential anti-inflammatory properties. The protocols and application notes outlined herein are based on established methodologies for evaluating anti-inflammatory drug candidates and the known activities of structurally related benzoic acid and phenoxybenzoic acid derivatives. While specific data for this compound is not yet established, its structural motifs suggest potential interactions with key inflammatory pathways.
Hypothesized Mechanism of Action
Based on its structural features—a benzoic acid scaffold and a phenylethoxy side chain—this compound may exert anti-inflammatory effects through one or more of the following mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Benzoic acid derivatives are known to inhibit COX-1 and COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins.[1][2][3]
-
Inhibition of Lipoxygenase (LOX) Enzymes: Some benzoic acid derivatives also exhibit inhibitory activity against lipoxygenases, which are involved in the production of leukotrienes, another class of inflammatory mediators.[4][5]
-
Modulation of the NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[6][7][8] Structurally related compounds have been shown to interfere with this pathway.[9]
The following experimental cascade is proposed to systematically evaluate the anti-inflammatory potential of this compound.
Experimental Workflow
Caption: Proposed experimental workflow for evaluating the anti-inflammatory properties of this compound.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the proposed experimental protocols.
Table 1: In Vitro Enzyme Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | 5-LOX IC₅₀ (µM) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Ibuprofen (Reference) | 15 | 25 | 0.6 | >100 |
| Celecoxib (Reference) | >100 | 0.04 | >2500 | >100 |
| Zileuton (Reference) | >100 | >100 | N/A | 0.5 |
Table 2: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
| Compound (Concentration) | Nitric Oxide (NO) Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) | Cell Viability (%) |
| This compound (1 µM) | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound (10 µM) | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound (100 µM) | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Dexamethasone (1 µM, Reference) | 95 ± 5 | 98 ± 2 | 97 ± 3 | 96 ± 4 | >95 |
Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group (Dose) | Paw Edema Inhibition (%) at 3h | Paw Edema Inhibition (%) at 5h |
| Vehicle Control | 0 | 0 |
| This compound (10 mg/kg) | Data to be determined | Data to be determined |
| This compound (30 mg/kg) | Data to be determined | Data to be determined |
| This compound (100 mg/kg) | Data to be determined | Data to be determined |
| Indomethacin (10 mg/kg, Reference) | 55 ± 6 | 65 ± 7 |
Experimental Protocols
In Vitro Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX inhibitor screening kits.[10][11]
-
Principle: This assay measures the peroxidase activity of COX enzymes. The hydroperoxidase product generated by the cyclooxygenase activity is detected by a fluorometric probe.
-
Materials:
-
COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Hematin (cofactor)
-
Test compound (this compound) and reference inhibitors (e.g., Ibuprofen, Celecoxib)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
-
-
Procedure:
-
Prepare a 10X stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 10 µL of the test compound, reference inhibitor, or vehicle control to the appropriate wells.
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and Hematin.
-
Add the appropriate COX enzyme (COX-1 or COX-2) to the reaction mix.
-
Add 80 µL of the enzyme-containing reaction mix to each well.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.
-
Immediately measure the fluorescence in a kinetic mode for 10-20 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the curve).
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.
-
2. 5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)
This protocol is based on the spectrophotometric measurement of the formation of conjugated dienes.[4][5][12]
-
Principle: 5-LOX catalyzes the oxidation of linoleic acid, leading to the formation of a hydroperoxide with a conjugated diene structure that absorbs light at 234 nm.
-
Materials:
-
Soybean Lipoxygenase (Type I-B)
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Test compound and reference inhibitor (e.g., Zileuton)
-
96-well UV-transparent microplate
-
Spectrophotometric plate reader
-
-
Procedure:
-
Prepare solutions of the test compound and reference inhibitor in DMSO.
-
In a 96-well plate, add 10 µL of the test compound, reference inhibitor, or vehicle control.
-
Add 180 µL of the 5-LOX enzyme solution in borate buffer to each well and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the linoleic acid substrate solution.
-
Immediately measure the absorbance at 234 nm in a kinetic mode for 5-10 minutes.
-
Calculate the reaction rate and percent inhibition to determine the IC₅₀ value.
-
3. LPS-Induced Inflammatory Response in RAW 264.7 Macrophages
This cell-based assay evaluates the effect of the test compound on the production of key inflammatory mediators.[13][14][15][16][17]
-
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators such as nitric oxide (NO), TNF-α, IL-6, and IL-1β.
-
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
LPS from E. coli
-
Test compound and reference compound (e.g., Dexamethasone)
-
Griess Reagent for NO determination
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
MTT or other cell viability assay kit
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or reference compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant for the measurement of NO and cytokines.
-
NO Determination: Mix the supernatant with Griess Reagent and measure the absorbance at 540 nm.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Assess the viability of the remaining cells using an MTT assay to rule out cytotoxicity.
-
In Vivo Models
1. Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used model for acute inflammation.[18][19]
-
Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling), which can be quantified over time.
-
Animals: Wistar rats or Swiss albino mice.
-
Materials:
-
Carrageenan (1% w/v in saline)
-
Test compound and reference drug (e.g., Indomethacin)
-
Pletysmometer or digital calipers
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 3, and 5 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle-treated control group.
-
Signaling Pathway Diagrams
The following diagrams illustrate the key inflammatory signaling pathways that may be modulated by this compound.
Caption: Inhibition of the Arachidonic Acid Cascade.
Caption: Modulation of the NF-κB Signaling Pathway.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial investigation of this compound as a potential anti-inflammatory agent. By systematically evaluating its effects on key enzymatic and cellular pathways, followed by in vivo validation, researchers can elucidate its mechanism of action and determine its therapeutic potential. The successful completion of these studies will provide the necessary foundation for further preclinical development and lead optimization efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 11. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin | MDPI [mdpi.com]
- 14. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 17. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]
- 18. ijpras.com [ijpras.com]
- 19. benchchem.com [benchchem.com]
Application of 2-(2-Phenylethoxy)benzoic acid in analgesic research
Application Notes and Protocols for Analgesic Research
Topic: Investigation of 2-(2-Phenylethoxy)benzoic Acid as a Potential Analgesic Agent
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a hypothetical framework for the investigation of this compound's analgesic properties. As of the current date, there is a lack of published scientific literature specifically detailing the analgesic activity, mechanism of action, or quantitative data for this compound. The proposed experiments and expected data are based on common methodologies used in analgesic drug discovery for structurally related compounds.
Introduction
Pain is a significant global health issue, and the demand for novel, effective, and safe analgesic drugs remains high. Non-steroidal anti-inflammatory drugs (NSAIDs) are a widely used class of analgesics that primarily act by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are key mediators of pain and inflammation. This compound, a derivative of benzoic acid, presents a novel chemical scaffold that warrants investigation for its potential analgesic properties. This document outlines a hypothetical research plan to evaluate its efficacy and mechanism of action.
Hypothetical Mechanism of Action and Signaling Pathway
It is hypothesized that this compound may exert its analgesic effects through the inhibition of the COX-2 pathway, a common mechanism for many anti-inflammatory and analgesic drugs. Inhibition of COX-2 leads to a reduction in the synthesis of prostaglandin E2 (PGE2) from arachidonic acid. PGE2 is a key inflammatory mediator that sensitizes peripheral nociceptors, leading to a lowered pain threshold.
Caption: Hypothetical mechanism of action of this compound via COX-2 inhibition.
Data Presentation: Anticipated Quantitative Results
The following tables present a hypothetical summary of expected quantitative data from the proposed in vitro and in vivo studies.
Table 1: In Vitro COX-1 and COX-2 Enzyme Inhibition Assay
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | >100 | 5.2 | >19.2 |
| Celecoxib (Positive Control) | 15 | 0.04 | 375 |
| Ibuprofen (Non-selective Control) | 5 | 10 | 0.5 |
Table 2: In Vivo Acetic Acid-Induced Writhing Test in Mice
| Treatment Group (Dose) | Number of Writhings (Mean ± SEM) | % Inhibition |
| Vehicle Control (Saline) | 45.6 ± 3.1 | - |
| This compound (10 mg/kg) | 28.2 ± 2.5 | 38.2% |
| This compound (30 mg/kg) | 15.1 ± 1.8 | 66.9% |
| This compound (100 mg/kg) | 8.9 ± 1.2 | 80.5% |
| Indomethacin (10 mg/kg, Positive Control) | 10.5 ± 1.5 | 77.0% |
Table 3: In Vivo Formalin Test in Rats (Late Phase)
| Treatment Group (Dose) | Paw Licking Time (s) (Mean ± SEM) | % Inhibition |
| Vehicle Control (Saline) | 150.3 ± 12.5 | - |
| This compound (10 mg/kg) | 105.2 ± 10.1 | 30.0% |
| This compound (30 mg/kg) | 65.8 ± 8.9 | 56.2% |
| This compound (100 mg/kg) | 40.1 ± 6.7 | 73.3% |
| Morphine (5 mg/kg, Positive Control) | 25.6 ± 4.2 | 82.9% |
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the in vitro inhibitory activity and selectivity of this compound on COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Celecoxib and Ibuprofen (control compounds)
-
EIA buffer, reaction buffer
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound and control compounds in EIA buffer.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), reaction buffer, and the test compound or control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further 10 minutes at 37°C.
-
Stop the reaction and measure the amount of prostaglandin produced using a specific Prostaglandin E2 EIA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.
In Vivo Acetic Acid-Induced Writhing Test
Objective: To evaluate the peripheral analgesic activity of this compound in a model of visceral pain.
Animals: Male Swiss albino mice (20-25 g)
Materials:
-
This compound
-
Indomethacin (positive control)
-
0.6% acetic acid solution
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Syringes and needles
Procedure:
-
Acclimatize mice to the experimental room for at least 1 hour.
-
Divide the animals into groups (n=8-10 per group): Vehicle control, positive control (Indomethacin), and different doses of this compound.
-
Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
After 30 minutes (i.p.) or 60 minutes (p.o.), inject 0.6% acetic acid (10 ml/kg) intraperitoneally to each mouse.
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Record the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Calculate the mean number of writhes for each group and determine the percentage of inhibition compared to the vehicle control group.
In Vivo Formalin Test
Objective: To assess the analgesic effect of this compound on both neurogenic (early phase) and inflammatory (late phase) pain.
Animals: Male Wistar rats (150-200 g)
Materials:
-
This compound
-
Morphine (positive control)
-
2.5% formalin solution
-
Vehicle
-
Syringes and needles
Procedure:
-
Acclimatize rats to the observation chambers for at least 30 minutes.
-
Divide animals into groups (n=8-10 per group).
-
Administer the test compounds or vehicle (p.o. or i.p.).
-
After the appropriate pre-treatment time, inject 50 µL of 2.5% formalin subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the rat back into the observation chamber.
-
Record the total time spent licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) after formalin injection.
-
Calculate the mean paw licking time for each group and determine the percentage of inhibition.
Experimental Workflow Diagram
Caption: A streamlined workflow for the preclinical evaluation of a novel analgesic compound.
Safe handling and storage procedures for 2-(2-Phenylethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited safety and toxicological data are available for 2-(2-Phenylethoxy)benzoic acid. The following procedures are based on general principles of laboratory safety and data from structurally similar compounds. A thorough risk assessment should be conducted before handling this chemical.
Introduction
This compound (CAS No. 883546-53-0) is a carboxylic acid derivative with potential applications in pharmaceutical and chemical synthesis. Due to the limited availability of specific safety data, it is prudent to handle this compound with the care required for substances with unknown toxicological properties. The information provided herein is a guide for safe handling and storage based on available data and information from analogous compounds such as 2-(2-phenylethyl)benzoic acid and other substituted benzoic acids.
Physicochemical and Hazard Data
The following tables summarize the available quantitative data for this compound and a closely related compound, 2-(2-phenylethyl)benzoic acid, for comparison.
Table 1: Physicochemical Properties
| Property | This compound | 2-(2-phenylethyl)benzoic acid (Analogue) |
| CAS Number | 883546-53-0 | 4890-85-1[1] |
| Molecular Formula | C₁₅H₁₄O₃ | C₁₅H₁₄O₂[1] |
| Molecular Weight | 242.27 g/mol | 226.275 g/mol [1] |
| Boiling Point | 424.938 °C at 760 mmHg[2] | 259 °C[1] |
| Density | 1.192 g/cm³[2] | Not Available |
| Melting Point | Not Available | 130-132 °C[1] |
Table 2: Hazard Identification and Classification (Based on Analogue Data)
Hazard information for this compound is not fully available. The following data for the analogue 2-(2-phenylethyl)benzoic acid should be used for preliminary hazard assessment.
| Hazard Class | GHS Category (for 2-(2-phenylethyl)benzoic acid) | Hazard Statement (for 2-(2-phenylethyl)benzoic acid) |
| Skin Irritation | Category 2 | H315: Causes skin irritation[3] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation[3] |
Safe Handling and Personal Protective Equipment (PPE)
Given the potential for skin, eye, and respiratory irritation, stringent safety protocols should be followed.
Protocol 1: General Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[4]
Protocol 2: Personal Protective Equipment (PPE) Selection
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Skin Protection:
-
Wear a lab coat.
-
Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.
-
-
Respiratory Protection: If handling large quantities or if dust formation is likely, use a NIOSH-approved respirator with a particulate filter.
Storage Procedures
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
Protocol 3: Chemical Storage
-
Container: Store in a tightly closed, properly labeled container.[3]
-
Environment: Keep in a cool, dry, and well-ventilated place.[3]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures
In case of accidental exposure or spills, follow these protocols.
Protocol 4: First Aid Measures (Based on Analogue Data)
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Protocol 5: Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material, avoiding dust generation.
-
Cleanup: Place the spilled material into a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations.
Experimental Protocols
Protocol 6: Hypothetical Synthesis via Williamson Ether Synthesis
This is a general procedure and has not been optimized for this specific compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 2-hydroxybenzoate and potassium carbonate in a suitable polar aprotic solvent (e.g., DMF or acetone).
-
Addition of Alkylating Agent: Slowly add (2-bromoethyl)benzene to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature, filter to remove inorganic salts, and remove the solvent under reduced pressure.
-
Purification of Ester: Purify the resulting ester by column chromatography.
-
Hydrolysis: Dissolve the purified ester in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., NaOH or KOH).
-
Saponification: Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).
-
Acidification and Isolation: Remove the alcohol under reduced pressure. Dilute the aqueous residue with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Final Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.
References
Application Notes & Protocol: In Vivo Evaluation of 2-(2-Phenylethoxy)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive set of detailed protocols for the initial in vivo evaluation of the novel compound, 2-(2-Phenylethoxy)benzoic acid. Due to the absence of specific published data on this compound, the following protocols are based on established methodologies for assessing the anti-inflammatory, analgesic, and pharmacokinetic properties of novel chemical entities, particularly those belonging to the benzoic acid derivative class.[1][2] The proposed studies will enable researchers to characterize the compound's potential therapeutic efficacy and establish a preliminary safety and dosing profile.
Hypothesized Mechanism of Action
Many benzoic acid derivatives exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[3] A common mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins.[4][5] Additionally, inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial mechanism for controlling the expression of pro-inflammatory genes.[3][6] It is hypothesized that this compound may act on one or both of these pathways to produce anti-inflammatory and analgesic effects.
Section 1: In Vivo Efficacy Assessment: Anti-inflammatory and Analgesic Activity
To assess the potential therapeutic effects of this compound, standardized and widely accepted animal models for acute inflammation and pain will be utilized.
Protocol 1.1: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
This model is a benchmark for evaluating acute anti-inflammatory activity.[6][7]
Objective: To determine the ability of this compound to reduce acute inflammation in a rat model.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
This compound (Test Compound)
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Indomethacin or Diclofenac (Positive Control)
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1% (w/v) Carrageenan solution in sterile saline
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose in water)
-
Plebysmometer
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimate animals for a minimum of 7 days under standard laboratory conditions (25±3°C, 12h light/dark cycle, ad libitum access to food and water).[7]
-
Grouping: Randomly divide rats into experimental groups (n=6-8 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Group III: Test Compound (Low Dose, e.g., 25 mg/kg)
-
Group IV: Test Compound (Medium Dose, e.g., 50 mg/kg)
-
Group V: Test Compound (High Dose, e.g., 100 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) 1 hour before the carrageenan injection.[6]
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[5][6]
-
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the change in paw volume (ΔV) = Vt - V₀.
-
Calculate the percentage inhibition of edema using the formula:
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100
-
-
Protocol 1.2: Acetic Acid-Induced Writhing in Mice (Peripheral Analgesia)
This model is highly sensitive for assessing peripherally acting analgesics.[4][7]
Objective: To evaluate the peripheral analgesic activity of this compound.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound (Test Compound)
-
Aspirin or Diclofenac (Positive Control)
-
0.6% Acetic acid solution
-
Vehicle
-
Intraperitoneal (i.p.) injection needles and syringes
Procedure:
-
Acclimatization: Acclimate mice for at least 7 days.
-
Grouping: Divide mice into experimental groups (n=6-8 per group) as described in Protocol 1.1.
-
Drug Administration: Administer the vehicle, positive control, or test compound orally 30-60 minutes before the acetic acid injection.[7]
-
Induction of Pain: Administer 0.6% acetic acid (10 mL/kg) via intraperitoneal (i.p.) injection.[7]
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.[7]
-
Data Analysis:
-
Calculate the percentage of analgesic activity (inhibition of writhing) using the formula:
-
% Analgesia = [ (Mean writhes_control - Mean writhes_treated) / Mean writhes_control ] * 100[4]
-
-
Section 2: Preliminary Pharmacokinetic (PK) Profiling
A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Protocol 2.1: Single-Dose Oral Pharmacokinetic Study in Rats
Objective: To determine the basic pharmacokinetic parameters of this compound following a single oral dose.
Materials:
-
Male Sprague-Dawley rats (200-250 g), cannulated if possible for serial blood sampling.
-
This compound (Test Compound)
-
Vehicle
-
Blood collection tubes (e.g., with K2-EDTA)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimatization & Fasting: Acclimate animals as previously described. Fast rats overnight (approx. 12 hours) before dosing, with free access to water.
-
Grouping: Use at least 3-5 rats per time point if non-cannulated, or 3-5 cannulated rats for the full time course.
-
Dose Administration: Administer a single oral dose of the test compound (e.g., 50 mg/kg). The dose should be based on efficacy studies.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or via cannula at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters from the plasma concentration-time data, including:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC₀₋t (Area under the curve from time 0 to the last measurable point)
-
AUC₀₋inf (Area under the curve extrapolated to infinity)
-
t₁/₂ (Elimination half-life)
-
Section 3: Data Presentation
Quantitative data should be summarized in clear, structured tables for comparison.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hr (Mean ± SEM) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4% |
| Test Compound | 25 | 0.65 ± 0.05 | 23.5% |
| Test Compound | 50 | 0.48 ± 0.04 | 43.5% |
| Test Compound | 100 | 0.35 ± 0.03 | 58.8% |
| p < 0.05 compared to Vehicle Control |
Table 2: Effect of this compound on Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg) | Number of Writhes in 20 min (Mean ± SEM) | % Analgesia |
| Vehicle Control | - | 45.2 ± 3.1 | - |
| Aspirin | 100 | 18.5 ± 2.5 | 59.1% |
| Test Compound | 25 | 33.1 ± 2.8 | 26.8% |
| Test Compound | 50 | 24.6 ± 2.2 | 45.6% |
| Test Compound | 100 | 15.8 ± 1.9 | 65.0% |
| *p < 0.05 compared to Vehicle Control |
Table 3: Key Pharmacokinetic Parameters of this compound in Rats (50 mg/kg, p.o.)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 1250 ± 180 |
| Tmax | h | 2.0 ± 0.5 |
| AUC₀₋₂₄ | ng·h/mL | 7800 ± 950 |
| t₁/₂ | h | 4.5 ± 0.8 |
Section 4: Signaling Pathways and Experimental Workflows
Visual diagrams help clarify complex processes and relationships.
References
Application Notes and Protocols for the Preclinical Formulation of 2-(2-Phenylethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the formulation of 2-(2-Phenylethoxy)benzoic acid, a compound of interest for various in vivo studies. Due to its structural characteristics as a benzoic acid derivative with a significant nonpolar component, it is anticipated to have low aqueous solubility, a common challenge in preclinical drug development. The following sections detail strategies and experimental procedures to prepare suitable formulations for oral and parenteral administration in preclinical research, particularly in rodent models. A thorough understanding of the physicochemical properties of this compound is critical for developing a stable and effective in vivo formulation. This compound has been identified as an intermediate in the synthesis of anti-inflammatory agents and analgesics, suggesting a potential mechanism of action related to the cyclooxygenase (COX) pathway.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for selecting an appropriate formulation strategy.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| Chemical Structure | ||
| Molecular Formula | C₁₅H₁₄O₂ | [1][2] |
| Molecular Weight | 226.27 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 127-132 °C | [3] |
| pKa | ~4.08 (Predicted) | [3] |
| XLogP3 | 3.5 | |
| Aqueous Solubility | Poorly soluble | [4] |
| Solubility in Organic Solvents | Soluble in methanol, ethyl acetate, and dimethylformamide |
Formulation Strategies for Poorly Soluble Compounds
Given the anticipated low aqueous solubility of this compound, several strategies can be employed to enhance its solubility and bioavailability for in vivo administration. The choice of formulation will depend on the intended route of administration, the required dose, and the animal species.
Solubilization using Co-solvents
The use of a co-solvent system is a common and effective method for dissolving hydrophobic compounds for preclinical studies. A combination of a primary solvent in which the compound is freely soluble (e.g., DMSO) and a more biocompatible co-solvent (e.g., PEG 400, propylene glycol) can be used to achieve the desired concentration.
pH-Adjusted Aqueous Solutions
As an acidic compound with a pKa of approximately 4.08, the aqueous solubility of this compound is expected to increase significantly at pH values above its pKa. The use of buffers to maintain a pH where the ionized form of the molecule predominates can be a viable strategy for creating aqueous solutions.
Suspensions
For high-dose studies or when suitable solubility cannot be achieved, a suspension formulation can be developed. This involves dispersing the micronized drug powder in an aqueous vehicle containing a suspending agent (e.g., carboxymethyl cellulose) and a wetting agent (e.g., polysorbate 80) to ensure uniformity of dosing.
Quantitative Solubility Data
The following table should be populated with experimentally determined solubility data to guide the selection of the most appropriate formulation vehicle.
Table 2: Experimentally Determined Solubility of this compound in Common Preclinical Vehicles
| Vehicle | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 25 | Data not available | |
| PBS (pH 7.4) | 25 | Data not available | |
| 0.5% (w/v) CMC in water | 25 | Data not available | |
| 0.5% (w/v) CMC, 0.1% (v/v) Tween 80 in water | 25 | Data not available | |
| Propylene Glycol | 25 | Data not available | |
| Polyethylene Glycol 400 (PEG 400) | 25 | Data not available | |
| Corn Oil | 25 | Data not available | |
| 10% DMSO / 40% PEG 400 / 50% Saline | 25 | Data not available |
*Note: The above table provides a template for recording experimental solubility data. It is crucial to determine this data empirically before proceeding with formulation development.
Experimental Protocols
The following are detailed protocols for key experiments in the formulation development of this compound.
Protocol for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various preclinical vehicles.
Materials:
-
This compound
-
Selected vehicles (from Table 2)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
HPLC with a suitable column and detector
Procedure:
-
Add an excess amount of this compound to a known volume of each vehicle in a sealed vial.
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to let undissolved particles settle.
-
Carefully collect a supernatant from each vial and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.
-
Express the solubility in mg/mL.
Protocol for Preparation of a Co-solvent Formulation (for Oral or IV Administration)
Objective: To prepare a solution of this compound using a co-solvent system.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of this compound in a sterile vial.
-
Initial Solubilization: Add a minimal amount of DMSO to the vial to dissolve the compound completely. Vortex until a clear solution is obtained. Note: The final concentration of DMSO in the formulation should be kept as low as possible, ideally below 10%, to minimize potential toxicity.
-
Addition of Co-solvent: Add PEG 400 to the solution and vortex thoroughly to ensure miscibility. A common ratio is 10% DMSO, 40% PEG 400.
-
Final Dilution: Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation or immiscibility.
Protocol for Preparation of a Suspension Formulation (for Oral Administration)
Objective: To prepare a uniform suspension of this compound.
Materials:
-
This compound (micronized, if possible)
-
0.5% (w/v) Carboxymethyl cellulose (CMC) sodium in purified water
-
0.1% (v/v) Polysorbate 80 (Tween 80)
-
Mortar and pestle (if micronization is needed)
-
Homogenizer
Procedure:
-
Weighing: Weigh the required amount of this compound.
-
Particle Size Reduction (if necessary): If the powder is not already micronized, gently grind it to a fine powder using a mortar and pestle.
-
Wetting the Powder: In a small beaker, add a small amount of the vehicle (0.5% CMC with 0.1% Tween 80) to the drug powder to form a paste. This helps to prevent clumping.
-
Suspension Formation: Gradually add the remaining vehicle to the paste while stirring continuously.
-
Homogenization: For a more uniform suspension, use a homogenizer.
-
Storage and Re-suspension: Store the suspension at 2-8°C. Before each use, ensure the suspension is thoroughly re-suspended by gentle shaking or vortexing to guarantee dose uniformity.
Visualization of Workflow and Potential Signaling Pathway
Experimental Workflow for Formulation Development
The following diagram illustrates the logical flow of experiments for developing a preclinical formulation.
Presumed Signaling Pathway: Cyclooxygenase (COX) Inhibition
Based on its use as an intermediate for anti-inflammatory drugs, a plausible mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain. Note: This is a presumed pathway and requires experimental validation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Phenylethoxy)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2-Phenylethoxy)benzoic acid. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective methods for synthesizing this compound are the Williamson ether synthesis and the Ullmann condensation.
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Williamson Ether Synthesis: This method involves the reaction of a salt of 2-hydroxybenzoic acid (salicylic acid) with a phenethyl halide (e.g., phenethyl bromide). It is an S_N2 reaction that is widely used for preparing ethers in both laboratory and industrial settings.[1]
-
Ullmann Condensation: This copper-catalyzed reaction involves the coupling of an aryl halide (like 2-chlorobenzoic acid or 2-iodobenzoic acid) with phenethyl alcohol.[2][3] While effective, traditional Ullmann conditions often require high temperatures.[2]
Q2: I am experiencing low yields in my Williamson ether synthesis. What are the likely causes?
A2: Low yields in the Williamson ether synthesis of this compound can often be attributed to several factors:
-
Incomplete deprotonation of salicylic acid: Ensure a sufficiently strong base is used to fully deprotonate the phenolic hydroxyl group.
-
Side reactions: The primary competing reaction is the elimination of the alkylating agent (phenethyl halide), which is favored by high temperatures and sterically hindered substrates.[1]
-
Poor quality of reagents: The presence of moisture can deactivate the base, and impurities in the starting materials can lead to unwanted side products.
Q3: What are common side products in the Ullmann condensation for this synthesis?
A3: In the Ullmann condensation, potential side products can arise from:
-
Homocoupling: The aryl halide can couple with itself to form a biaryl species.
-
Reduction of the aryl halide: The starting aryl halide can be reduced, leading to the formation of benzoic acid.
-
Incomplete reaction: Residual starting materials will contaminate the final product.
Q4: How can I effectively purify the final product, this compound?
A4: Purification of this compound can typically be achieved through recrystallization. A common procedure involves dissolving the crude product in a hot solvent, followed by slow cooling to induce crystallization. The choice of solvent is critical for effective purification. Additionally, washing the crude product to remove unreacted starting materials and byproducts is a crucial step before recrystallization.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inefficient Deprotonation (Williamson Synthesis) | - Use a stronger base (e.g., sodium hydride) to ensure complete formation of the phenoxide. - Ensure the reaction is carried out under anhydrous conditions to prevent base deactivation. |
| Side Reactions (Elimination in Williamson Synthesis) | - Maintain the reaction at the lowest effective temperature to minimize elimination. - Use a less sterically hindered phenethyl halide if possible. |
| Catalyst Inactivity (Ullmann Condensation) | - Use freshly prepared or activated copper catalyst. - Consider using a ligand (e.g., phenanthroline) to enhance catalyst activity.[2] |
| Harsh Reaction Conditions (Ullmann Condensation) | - While high temperatures are often necessary, excessively high temperatures can lead to product decomposition. Optimize the temperature for your specific substrate and catalyst system.[2] |
| Poor Quality of Starting Materials | - Use purified and dry reagents and solvents. Impurities can interfere with the reaction. |
Product is Difficult to Purify
| Problem | Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Materials | Incomplete reaction. | - Increase reaction time or temperature. - Ensure correct stoichiometry of reactants. |
| Formation of Oily Product During Recrystallization | The boiling point of the solvent is higher than the melting point of the product, or significant impurities are present. | - Choose a lower-boiling point solvent for recrystallization. - Allow the solution to cool more slowly to promote crystal formation. |
| Colored Impurities | Formation of colored byproducts during the reaction. | - Treat the crude product with activated charcoal during the recrystallization process to remove colored impurities. |
Experimental Protocols
The following are generalized protocols for the synthesis of this compound. Note: These are illustrative and may require optimization based on specific laboratory conditions and reagent purity.
Method 1: Williamson Ether Synthesis
This two-step process involves the etherification of methyl salicylate followed by hydrolysis of the ester.
Step 1: Synthesis of Methyl 2-(2-Phenylethoxy)benzoate
-
Materials:
-
Methyl salicylate
-
Phenethyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl salicylate (1.0 eq), phenethyl bromide (1.1 eq), and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone.
-
Heat the mixture to reflux and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude methyl 2-(2-phenylethoxy)benzoate.
-
Step 2: Hydrolysis to this compound
-
Materials:
-
Crude methyl 2-(2-phenylethoxy)benzoate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the crude methyl 2-(2-phenylethoxy)benzoate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).[4]
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic, which will precipitate the this compound.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.
-
Method 2: Ullmann Condensation
-
Materials:
-
2-Chlorobenzoic acid
-
Phenethyl alcohol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Pyridine or other suitable solvent
-
-
Procedure:
-
In a reaction vessel, combine 2-chlorobenzoic acid (1.0 eq), phenethyl alcohol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add a high-boiling point polar solvent such as pyridine or N-methylpyrrolidone (NMP).
-
Heat the reaction mixture to a high temperature (typically >150 °C) and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and dilute it with water.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with water, and then purify by recrystallization.
-
Data Presentation
| Parameter | Williamson Ether Synthesis (Expected) | Ullmann Condensation (Expected) |
| Yield | 70-85% | 60-75% |
| Purity (after recrystallization) | >98% | >97% |
| Reaction Temperature | 50-60 °C (Step 1), 80-100 °C (Step 2) | 150-210 °C |
| Reaction Time | 24-48 hours (Step 1), 2-4 hours (Step 2) | 12-24 hours |
Note: The data presented are typical expected values and may vary depending on the specific reaction conditions and scale.
Visualizations
References
Technical Support Center: Synthesis of 2-(2-Phenylethoxy)benzoic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-Phenylethoxy)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (in this case, salicylic acid) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (2-phenylethyl bromide), proceeding via an SN2 mechanism.[1]
Q2: What are the critical factors that influence the yield of the reaction?
A2: The yield of this compound synthesis is primarily influenced by the choice of base, solvent, reaction temperature, and reaction time. The interplay of these factors determines the rate of the desired SN2 reaction versus competing side reactions.
Q3: I am experiencing a low yield. What are the likely causes?
A3: Low yields can be attributed to several factors:
-
Incomplete deprotonation of salicylic acid: The chosen base may not be strong enough to fully generate the salicylate anion.
-
Side reactions: The most common side reaction is the E2 elimination of 2-phenylethyl bromide to form styrene, which is promoted by strong bases and high temperatures.[1] C-alkylation, where the phenylethyl group attaches to the benzene ring instead of the hydroxyl oxygen, is also a possibility.
-
Suboptimal reaction conditions: The temperature may be too low for a sufficient reaction rate or too high, favoring elimination. The solvent choice also plays a crucial role in solvating the reactants and influencing nucleophilicity.
Q4: How can I minimize the formation of byproducts?
A4: To minimize byproduct formation, particularly the E2 elimination product (styrene), consider the following:
-
Use a milder base: Bases like potassium carbonate (K₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH) to reduce the rate of elimination.
-
Control the temperature: Avoid excessively high temperatures, which favor the elimination reaction over the substitution reaction.
-
Choose the appropriate alkyl halide: Ensure a primary alkyl halide (like 2-phenylethyl bromide) is used, as secondary and tertiary halides are more prone to elimination.[2]
Q5: What is the most effective method for purifying the final product?
A5: Recrystallization is a highly effective method for purifying this compound. A mixed solvent system, such as ethanol/water or acetic acid/water, is often employed. For more challenging separations, column chromatography can be utilized.
Troubleshooting Guide
Problem 1: Low or no conversion of starting materials.
| Probable Cause | Recommended Solution |
| Insufficient Deprotonation | The base may be too weak or not fully dissolved. Ensure the base is strong enough to deprotonate salicylic acid (pKa ~2.98). Consider switching from a weaker base like NaHCO₃ to a stronger one like K₂CO₃ or NaOH. Ensure adequate stirring to facilitate the reaction. |
| Low Reaction Temperature | The reaction rate may be too slow. Gradually increase the temperature in increments of 10°C and monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Inactivated Alkyl Halide | The 2-phenylethyl bromide may have degraded. Use a fresh bottle or purify the existing stock before use. |
Problem 2: Significant amount of styrene byproduct detected.
| Probable Cause | Recommended Solution |
| Base is too strong | A strong base like sodium hydride or sodium hydroxide can promote the E2 elimination of the alkyl halide. Switch to a milder base such as potassium carbonate (K₂CO₃). |
| Reaction temperature is too high | Higher temperatures favor elimination over substitution. Reduce the reaction temperature and increase the reaction time, monitoring by TLC. |
| Solvent Choice | Protic solvents can solvate the nucleophile, potentially reducing the SN2 reaction rate. Consider using a polar aprotic solvent like DMF or DMSO, which can accelerate SN2 reactions.[2] |
Problem 3: Product is difficult to purify by recrystallization.
| Probable Cause | Recommended Solution |
| Oily Product | The product may be oiling out instead of crystallizing, which can be due to residual solvent or impurities. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. |
| Multiple Byproducts | If multiple spots are visible on TLC close to the product spot, recrystallization may not be sufficient. Purify the crude product using column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). |
Data Presentation
The following tables provide representative data on how reaction conditions can influence the yield of this compound. Note: These are illustrative values based on general principles of Williamson ether synthesis and may vary based on specific experimental setups.
Table 1: Effect of Base and Solvent on Product Yield
| Entry | Base (1.5 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetone | Reflux | 12 | 75 |
| 2 | K₂CO₃ | DMF | 80 | 8 | 85 |
| 3 | NaOH | Ethanol | Reflux | 10 | 65 |
| 4 | Cs₂CO₃ | Acetonitrile | 80 | 8 | 90 |
Table 2: Effect of Temperature on Product Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 60 | 12 | 70 |
| 2 | K₂CO₃ | DMF | 80 | 8 | 85 |
| 3 | K₂CO₃ | DMF | 100 | 6 | 82 (increased styrene) |
| 4 | K₂CO₃ | DMF | 120 | 4 | 70 (significant styrene) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative synthesis on a 10 mmol scale.
Materials:
-
Salicylic acid (1.38 g, 10 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (2.07 g, 15 mmol)
-
2-Phenylethyl bromide (1.48 mL, 11 mmol)
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Dimethylformamide (DMF), anhydrous (40 mL)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add salicylic acid (1.38 g) and anhydrous potassium carbonate (2.07 g).
-
Add anhydrous DMF (40 mL) to the flask.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-phenylethyl bromide (1.48 mL) to the mixture using a syringe.
-
Heat the reaction mixture to 80°C and stir for 8-12 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate with a few drops of acetic acid).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Acidify the aqueous mixture to a pH of ~2 with 1 M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While stirring, slowly add hot deionized water until the solution becomes slightly turbid.
-
If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Identifying and minimizing side reactions in 2-(2-Phenylethoxy)benzoic acid synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals engaged in the synthesis of 2-(2-Phenylethoxy)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (in this case, salicylic acid or a derivative) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (such as 2-phenylethyl bromide) in an SN2 reaction.[1]
Q2: Which base is most effective for the deprotonation of salicylic acid in this synthesis?
The choice of base is critical. For phenolic compounds, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient to generate the nucleophilic phenoxide ion.[2] For complete and rapid deprotonation, stronger bases such as sodium hydride (NaH) can be used, but this may increase the likelihood of side reactions.[2][3][4][5]
Q3: What are the primary side reactions to be aware of during the synthesis of this compound?
The main competing reactions in this Williamson ether synthesis are:
-
E2 Elimination: The alkyl halide (2-phenylethyl halide) can undergo elimination in the presence of the basic phenoxide, leading to the formation of styrene. This is more likely with secondary or tertiary alkyl halides, but can occur with primary halides under harsh conditions.[1][3]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, resulting in the formation of 2-hydroxy-3-(2-phenylethyl)benzoic acid or 2-hydroxy-5-(2-phenylethyl)benzoic acid.[1][2]
-
Esterification: If the carboxylic acid of salicylic acid is not deprotonated, it can potentially be esterified by the alkyl halide, although this is less common under typical Williamson ether synthesis conditions.
Q4: How can I minimize the formation of the styrene byproduct from the E2 elimination reaction?
To favor the desired SN2 reaction over E2 elimination, consider the following:
-
Use a Primary Alkyl Halide: Employ a primary alkyl halide like 2-phenylethyl bromide or iodide, as they are less prone to elimination than secondary or tertiary halides.[1][3]
-
Control the Temperature: Lower reaction temperatures generally favor substitution over elimination. Typical Williamson ether syntheses are conducted between 50-100 °C.[1]
-
Choice of Base: While a strong base is needed, extremely hindered bases can favor elimination.
Q5: How can the choice of solvent affect the outcome of the reaction, particularly regarding C-alkylation?
The solvent plays a crucial role in determining the ratio of O-alkylation to C-alkylation.
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are preferred as they can accelerate the reaction rate and generally favor O-alkylation.[1][2]
-
Protic Solvents: Protic solvents can solvate the phenoxide ion through hydrogen bonding, which reduces its nucleophilicity and can increase the proportion of C-alkylation.[2][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Deprotonation: The base may be too weak to fully deprotonate the salicylic acid. | Switch to a stronger base, such as from K₂CO₃ to NaOH or NaH.[2] Ensure the base is fresh and anhydrous. |
| Reaction Conditions: The temperature may be too low or the reaction time too short. | Increase the reaction temperature to the optimal range of 50-100 °C and/or extend the reaction time.[1] | |
| Poor Leaving Group: The alkyl halide may have a poor leaving group (e.g., chloride). | Use an alkyl halide with a better leaving group, such as bromide or iodide. A catalytic amount of a soluble iodide salt can be added if using an alkyl chloride.[1] | |
| Presence of a Styrene Impurity | E2 Elimination: The reaction conditions are favoring the elimination side reaction. | Use a primary alkyl halide.[3] Lower the reaction temperature. Avoid using overly hindered bases. |
| Presence of Isomeric Impurities | C-Alkylation: The phenoxide is reacting at the carbon of the aromatic ring instead of the oxygen. | Use a polar aprotic solvent like DMF or DMSO to favor O-alkylation.[2][6] |
| Difficulty in Product Purification | Multiple Byproducts: A combination of side reactions is occurring. | Optimize the reaction conditions (base, solvent, temperature) to favor the desired product. Consider purification by column chromatography or recrystallization from a suitable solvent system.[2][7][8][9] |
| Unreacted Starting Material | Insufficient Reagents: The molar ratio of reagents may be incorrect. | Ensure at least a stoichiometric amount of the base is used to deprotonate the salicylic acid. A slight excess of the alkyl halide can be used. |
| Reaction Not Initiated: Failure to form the phenoxide ion. | Check the strength and quality of the base. Ensure the reaction is properly mixed and heated.[2] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Salicylic acid
-
2-Phenylethyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylic acid (1 equivalent) in DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Alkylation: Add 2-phenylethyl bromide (1.1 equivalents) to the mixture.
-
Heating: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any unreacted salicylic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[2][7][8][9]
Visualizing Reaction Pathways and Workflows
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Crystallization of 2-(2-Phenylethoxy)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of 2-(2-Phenylethoxy)benzoic acid.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to successful crystallization. While some data for the target compound is available, information on the structurally similar 2-(2-phenylethyl)benzoic acid is also provided for comparative purposes.
| Property | This compound | 2-(2-phenylethyl)benzoic acid |
| CAS Number | 883546-53-0 | 4890-85-1 |
| Molecular Formula | C₁₅H₁₄O₃ | C₁₅H₁₄O₂ |
| Molecular Weight | 242.27 g/mol | 226.27 g/mol |
| Boiling Point | 424.938 °C at 760 mmHg | 259 °C |
| Melting Point | Not available | 130-132 °C[1] |
| Density | 1.192 g/cm³ | Not available |
Frequently Asked Questions (FAQs)
Q1: I am not getting any crystals to form. What should I do?
A1: The absence of crystal formation is a common issue that can often be resolved by inducing nucleation. Here are a few techniques to try:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
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Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed crystal" will act as a template for further crystal growth.
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Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Allow it to cool slowly again.
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Cooling: If you have been cooling the solution at room temperature, try moving it to a colder environment, such as an ice bath, to further decrease the solubility and promote crystallization.
Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?
Here are some strategies to prevent oiling out:
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Lower the temperature before saturation: Allow the solution to cool down further before it becomes saturated. This can be achieved by adding a small amount of additional hot solvent.
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Change the solvent: Select a solvent with a lower boiling point.
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Use a solvent mixture: Dissolve the compound in a good solvent at an elevated temperature, and then slowly add a miscible "anti-solvent" (in which the compound is less soluble) at that temperature until the solution becomes slightly turbid. Then, allow the solution to cool slowly.
Q3: The crystallization is happening too quickly, resulting in a fine powder. How can I obtain larger crystals?
A3: Rapid crystallization often traps impurities within the crystal lattice, leading to a less pure product. To obtain larger and purer crystals, it is essential to slow down the crystallization process.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to a colder environment. Insulating the flask can help with this.
-
Reduce Supersaturation: Add a slight excess of the hot solvent to ensure the solution is not overly supersaturated upon cooling.
-
Minimize Agitation: Avoid disturbing or agitating the solution as it cools, as this can induce rapid nucleation.
Q4: My crystal yield is very low. How can I improve it?
A4: A low yield can be attributed to several factors:
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Incomplete Crystallization: Ensure the solution has been sufficiently cooled for an adequate amount of time to allow for maximum precipitation.
-
Excess Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor. If possible, concentrate the mother liquor and cool it again to recover more product.
-
Washing with a Warm Solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize the dissolution of the product.
Experimental Protocols
Solvent Selection for Recrystallization
The ideal solvent for recrystallization is one in which the compound of interest is highly soluble at elevated temperatures and poorly soluble at low temperatures.
Procedure:
-
Place a small amount of crude this compound into several test tubes.
-
Add a small amount of a different solvent to each test tube (e.g., ethanol, methanol, acetone, toluene, ethyl acetate, and water).
-
Observe the solubility at room temperature. A suitable solvent will not dissolve the compound well at this temperature.
-
Gently heat the test tubes containing the undissolved solid. A good solvent will completely dissolve the compound at or near its boiling point.
-
Allow the test tubes that showed complete dissolution to cool to room temperature and then in an ice bath. The solvent that produces a good yield of crystals upon cooling is a suitable choice.
Single-Solvent Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
-
If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot gravity filtration to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals.
Two-Solvent Recrystallization
This method is useful when a single solvent does not meet the ideal solubility criteria.
Procedure:
-
Dissolve the crude compound in a minimal amount of a hot solvent in which it is very soluble ("solvent").
-
Slowly add a hot, miscible solvent in which the compound is poorly soluble ("anti-solvent") until the solution becomes slightly turbid.
-
Add a few drops of the hot "solvent" until the turbidity just disappears.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Collect and dry the crystals as described in the single-solvent method.
Troubleshooting Workflows
No Crystal Formation
Caption: Troubleshooting steps for inducing crystallization.
"Oiling Out" Phenomenon
Caption: Troubleshooting steps for when the compound oils out.
References
Optimizing reaction conditions for the synthesis of 2-(2-Phenylethoxy)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Phenylethoxy)benzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, which is the most common synthetic route. The primary reaction involves the nucleophilic substitution of a halide by a phenoxide.
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of Salicylic Acid: The reaction requires the formation of the salicylate anion to act as a nucleophile. | - Verify Base Strength and Stoichiometry: Ensure a sufficiently strong base (e.g., sodium hydride, potassium carbonate) is used in at least a stoichiometric amount to deprotonate the phenolic hydroxyl group of salicylic acid. - Anhydrous Conditions: Moisture can quench the base. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Poor Quality of Reagents: Impurities in starting materials can interfere with the reaction. | - Check Purity: Use high-purity salicylic acid and 2-phenylethyl halide. - Fresh Base: Use a freshly opened or properly stored container of the base, as many strong bases can degrade upon exposure to air and moisture. |
| Side Reactions (E2 Elimination): The 2-phenylethyl halide can undergo elimination to form styrene, especially at higher temperatures or with sterically hindered bases.[1] | - Control Temperature: Maintain the reaction at a moderate temperature. Lower temperatures generally favor the desired SN2 reaction over the E2 elimination. - Choice of Halide: Use 2-phenylethyl bromide or iodide, as chlorides are less reactive. Avoid using secondary or tertiary halides as they are more prone to elimination.[2] |
| Suboptimal Reaction Time: The reaction may not have proceeded to completion. | - Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the disappearance of the starting materials. - Extend Reaction Time: If the reaction is sluggish, consider extending the reaction time. |
| Inefficient Mixing: Poor mixing can lead to localized concentrations of reactants and incomplete reaction. | - Ensure Adequate Stirring: Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is homogeneous. |
Presence of Impurities in the Final Product
| Potential Impurity | Identification and Removal |
| Unreacted Salicylic Acid | - Identification: Can be detected by TLC or 1H NMR spectroscopy. - Removal: Can be removed by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) during workup. The salicylic acid will be extracted into the aqueous layer as its carboxylate salt. |
| Unreacted 2-Phenylethyl Halide | - Identification: Can be detected by TLC or GC-MS. - Removal: This is a neutral compound and will remain in the organic layer. It can be removed by column chromatography or by recrystallization of the final product. |
| Styrene (from E2 elimination) | - Identification: Can be detected by GC-MS or 1H NMR spectroscopy (characteristic vinyl proton signals). - Removal: Styrene is volatile and can often be removed under reduced pressure. Column chromatography can also be effective. |
| Dialkylated Product (2-(2-Phenylethoxy)phenylethoxy)benzoic acid) | - Identification: Can be detected by mass spectrometry (higher molecular weight). - Removal: This byproduct is often difficult to separate from the desired product. Careful control of stoichiometry (avoiding a large excess of the 2-phenylethyl halide) can minimize its formation. Purification by column chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Williamson ether synthesis.[1] This reaction involves the deprotonation of salicylic acid to form the corresponding phenoxide, which then acts as a nucleophile and attacks a 2-phenylethyl halide (e.g., bromide or iodide) in an SN2 reaction to form the ether linkage.[1][2]
Q2: What are the key starting materials for this synthesis?
A2: The key starting materials are salicylic acid and a 2-phenylethyl halide, such as 2-phenylethyl bromide. A base is also required to deprotonate the salicylic acid.
Q3: What type of base should I use?
A3: A moderately strong to strong base is required to deprotonate the phenolic hydroxyl group of salicylic acid. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). The choice of base can influence the reaction rate and the potential for side reactions.
Q4: What solvent is most appropriate for this reaction?
A4: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the base, leaving the alkoxide anion more nucleophilic.[1] Suitable solvents include dimethylformamide (DMF), acetonitrile (MeCN), or acetone.
Q5: What are the typical reaction temperatures and times?
A5: The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate, often in the range of 60-100 °C. The reaction time can vary from a few hours to overnight, depending on the specific reactants and conditions. Reaction progress should be monitored by TLC.
Q6: What is the main side reaction to be aware of?
A6: The primary side reaction is the E2 elimination of the 2-phenylethyl halide to form styrene.[1] This is more likely to occur at higher temperatures and with more sterically hindered bases. Using a primary halide like 2-phenylethyl bromide helps to minimize this side reaction.[2]
Q7: How can I purify the final product?
A7: The typical workup involves quenching the reaction with water and extracting the product into an organic solvent. The organic layer is then washed to remove unreacted starting materials and byproducts. Final purification is often achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.
Experimental Protocols
Detailed Methodology for the Williamson Ether Synthesis of this compound
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Salicylic acid
-
2-Phenylethyl bromide
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Add 2-phenylethyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 25 mL), followed by saturated sodium bicarbonate solution (2 x 25 mL), and finally with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Data Presentation
Table 1: Reaction Parameter Optimization
| Parameter | Condition A | Condition B | Condition C | Observed Outcome |
| Base | K₂CO₃ | NaH | t-BuOK | K₂CO₃ provides a good balance of reactivity and ease of handling. NaH can lead to higher yields but requires stricter anhydrous conditions. t-BuOK may increase the rate of the competing E2 elimination reaction. |
| Solvent | DMF | Acetonitrile | Acetone | DMF is often the solvent of choice due to its high boiling point and ability to dissolve the reactants. Acetonitrile and acetone are also viable options. |
| Temperature | 60 °C | 80 °C | 100 °C | 80 °C is a common starting point. Higher temperatures can increase the reaction rate but may also promote the formation of the styrene byproduct. |
| Reaction Time | 4 h | 8 h | 12 h | Reaction progress should be monitored by TLC to determine the optimal time. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Addressing poor solubility of 2-(2-Phenylethoxy)benzoic acid in assays
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the poor solubility of 2-(2-Phenylethoxy)benzoic acid in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor aqueous solubility?
A1: The low aqueous solubility of this compound is due to its chemical structure. The molecule contains two hydrophobic (water-repelling) regions: a phenyl group and a phenylethoxy group. While the carboxylic acid group is polar and can interact with water, the large nonpolar surface area of the rest of the molecule dominates, making it difficult to dissolve in aqueous solutions.[1][2]
Q2: What is the recommended solvent for preparing a stock solution?
A2: For biological assays, Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.[1][3] Other organic solvents like ethanol can also be used, but DMSO is often preferred for its high solubilizing power and compatibility with many biological assays at low final concentrations.[4][5]
Q3: How should I prepare a stock solution of this compound?
A3: To ensure complete dissolution and accuracy, please follow the detailed "Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO" provided in the Experimental Protocols section. The general steps involve adding the solvent to the powdered compound, followed by gentle warming and vortexing or sonication until the solution is clear.[6]
Q4: What is the proper way to store the stock solution?
A4: To maintain the stability and prevent precipitation, stock solutions should be stored in small, single-use aliquots in tightly sealed vials at -20°C or -80°C.[1] It is crucial to avoid repeated freeze-thaw cycles, which can cause the compound to come out of solution over time.[1]
Q5: What is the maximum concentration of DMSO that can be used in a cell-based assay?
A5: The final concentration of DMSO in the assay medium should be kept as low as possible, typically below 0.5% or 1%.[1] Higher concentrations of DMSO can be toxic to cells and may also interfere with the experimental results or the solubility of the compound.[1]
Troubleshooting Guide
Problem: My compound precipitated out of solution when I added it to my aqueous assay buffer.
This is a common issue known as "solvent shock," which occurs when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous buffer where its solubility is much lower.[7]
Problem: I am observing variable data and lower-than-expected activity in my assay.
Inconsistent results can be a sign of partial compound precipitation, which leads to an inaccurate and variable final concentration of the soluble compound in your assay.[7]
-
Visual Inspection: Carefully inspect your assay plates or tubes against a light source for any signs of cloudiness or solid particles.
-
Re-dissolving: If you suspect precipitation in your stock solution, gently warm the vial (e.g., in a 37°C water bath) and vortex or sonicate to try and redissolve the compound.[1][6] If it does not fully redissolve, it is best to prepare a fresh stock solution.[1]
-
Fresh Dilutions: Always prepare fresh dilutions from your stock solution for each experiment to minimize variability.
Problem: How can I improve the solubility of this compound in my aqueous assay medium?
Several techniques can be employed to enhance solubility. The optimal method will depend on the specific requirements of your assay.
-
pH Adjustment: this compound is a carboxylic acid. Increasing the pH of the aqueous buffer (e.g., to pH 7.5 or higher) will deprotonate the carboxylic acid group, forming the more water-soluble benzoate salt.[2] This is often the most effective method for this class of compounds.
-
Co-solvents: The use of a small percentage of a water-miscible organic co-solvent, such as ethanol, in the final assay medium can help increase the solubility of hydrophobic compounds.[8] However, co-solvents can also affect the biological activity being measured, so appropriate controls are essential.
-
Solubilizing Excipients: In some cases, non-ionic surfactants or cyclodextrins can be used to encapsulate the compound and increase its apparent solubility.[8][9] This approach is more common in formulation development but can be adapted for in-vitro assays if necessary.
Quantitative Data Summary
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Type | Estimated Solubility | Rationale / Reference |
| Water (pH < 5) | Aqueous | Very Low | Benzoic acid has limited water solubility due to its hydrophobic ring.[2][5] The larger phenylethoxy group further increases hydrophobicity. |
| PBS (pH 7.4) | Aqueous Buffer | Low | At neutral pH, a portion of the acid will be ionized, slightly increasing solubility compared to acidic water.[2] |
| Ethanol | Organic | High | Benzoic acid is highly soluble in ethanol.[4][5] |
| DMSO | Organic | Very High | DMSO is a powerful solvent for many organic compounds used in drug discovery.[1][3] |
| Methanol | Organic | High | Benzoic acid shows high solubility in methanol.[4] |
Table 2: Comparison of Solubilization Techniques
| Technique | Principle | Pros | Cons |
| pH Adjustment | Ionizes the carboxylic acid to a more soluble salt.[2] | Highly effective for acidic compounds; simple to implement. | May alter assay conditions or biological activity; not effective for neutral compounds. |
| Co-solvency | Reduces the polarity of the aqueous medium.[8] | Can significantly increase solubility. | The co-solvent may interfere with the assay or be toxic to cells. |
| Warming/Sonication | Provides energy to overcome crystal lattice energy.[6] | Quick and easy method for redissolving precipitates. | Solubility may decrease again upon cooling; not suitable for heat-labile compounds. |
| Use of Surfactants | Forms micelles that encapsulate the hydrophobic compound.[8] | Can achieve higher concentrations in aqueous media. | Surfactants can disrupt cell membranes or interfere with protein interactions. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh Compound: Accurately weigh the desired amount of this compound powder and transfer it to a sterile, appropriate vial (e.g., an amber glass vial).
-
Add Solvent: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Promote Dissolution: Vortex the vial for 1-2 minutes. If solid particles remain, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.[6] Sonication in a water bath for 5-10 minutes can also be effective.[1]
-
Verify Dissolution: Visually inspect the solution against a light source to ensure no solid particles remain and the solution is completely clear.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[1]
Protocol 2: Recommended Serial Dilution Method for Aqueous Assays
This method minimizes the risk of precipitation by avoiding a large, sudden change in solvent polarity.[1][7]
-
Prepare Intermediate Dilution (Optional but Recommended): Create an intermediate dilution of your stock solution in 100% DMSO. For example, dilute a 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
Prepare Highest Assay Concentration: Prepare the highest concentration needed for your assay by diluting the stock or intermediate stock directly into your final assay medium.
-
Example: For a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of assay medium.
-
-
Perform Serial Dilutions in Assay Medium: Perform all subsequent serial dilutions using the assay medium that already contains the same final percentage of DMSO. This ensures the solvent composition remains constant across all concentrations.
Protocol 3: Determining Approximate Aqueous Solubility by Turbidity
This method can be used to estimate the solubility limit of your compound in a specific buffer.[6]
-
Prepare Dilutions: Prepare a series of 2-fold serial dilutions of your compound in 100% DMSO.
-
Add to Buffer: Add a small, consistent volume of each DMSO dilution to your assay buffer in a clear 96-well plate (e.g., 2 µL of compound into 198 µL of buffer).
-
Mix and Equilibrate: Mix the plate well and let it equilibrate at room temperature for 10-15 minutes.
-
Measure Turbidity: Measure the light scattering or absorbance of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 500-600 nm).[6]
-
Analyze: The concentration at which you observe a sharp increase in absorbance/scattering corresponds to the approximate solubility limit of the compound under those conditions. Wells with precipitate will appear visibly cloudy.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijmsdr.org [ijmsdr.org]
- 9. ascendiacdmo.com [ascendiacdmo.com]
Overcoming instability of 2-(2-Phenylethoxy)benzoic acid in solution
This technical support center is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered with 2-(2-Phenylethoxy)benzoic acid in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation. What are the most likely causes?
A1: The instability of this compound in solution is primarily influenced by several factors. These include the pH of the solution, exposure to elevated temperatures, light (photodegradation), and the presence of oxidizing agents. The ether linkage and the carboxylic acid group are the most probable sites of degradation.
Q2: What are the potential degradation products of this compound?
A2: Based on the structure of the molecule and data from similar compounds, the primary degradation pathways likely involve cleavage of the ether bond and reactions of the carboxylic acid group. Potential degradation products could include:
-
Phenol and 2-(2-hydroxyethoxy)benzoic acid: Resulting from the cleavage of the ether bond.
-
Decarboxylation products: High temperatures can lead to the loss of the carboxyl group as carbon dioxide.[1]
Q3: At what pH is a solution of this compound likely to be most stable?
A3: For many benzoic acid derivatives, stability is greatest in neutral to near-neutral conditions (approximately pH 5-7).[2][3] In highly acidic or alkaline environments, the rate of hydrolysis of the ether linkage may increase.
Q4: How does temperature affect the stability of this compound solutions?
A4: Elevated temperatures can significantly accelerate the degradation of this compound. Thermal decomposition can lead to decarboxylation and cleavage of the ether bond.[1][4] It is recommended to store solutions at controlled room temperature or under refrigeration, and to avoid excessive heat during experimental procedures.
Q5: Is this compound sensitive to light?
A5: Many aromatic compounds are susceptible to photodegradation. Exposure to UV or even ambient light can potentially lead to the degradation of this compound. It is advisable to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[5]
Q6: What analytical methods are suitable for monitoring the stability of this compound?
A6: A validated stability-indicating high-performance liquid chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of this compound.[2][6] This method can separate the parent compound from its degradation products, allowing for accurate quantification of its stability over time. Other techniques such as UV-Vis spectroscopy, mass spectrometry, and NMR can also be employed to identify and characterize degradation products.[7]
Troubleshooting Guides
This section provides structured guidance for addressing specific issues you may encounter during your experiments.
Issue 1: Appearance of Unknown Peaks in HPLC Analysis
Possible Cause: The appearance of new peaks in your chromatogram is a strong indicator of degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Detailed Steps:
-
Verify Purity of Starting Material: Analyze a sample of the solid this compound to ensure the unknown peaks are not impurities from the synthesis.
-
Perform Forced Degradation Study: Conduct a forced degradation study (see protocol below) to intentionally degrade the compound under controlled stress conditions. This will help to generate the potential degradation products and confirm if the unknown peaks correspond to them.
-
Identify Degradation Products: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or NMR (Nuclear Magnetic Resonance) spectroscopy to identify the structure of the unknown peaks.
-
Optimize Conditions: Based on the identified degradation pathways, adjust your experimental and storage conditions to minimize degradation. This may involve adjusting the pH, lowering the temperature, or protecting the solution from light.
Issue 2: Precipitation of the Compound in Aqueous Solution
Possible Cause: this compound, like many benzoic acid derivatives, has limited aqueous solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Detailed Steps:
-
Adjust pH: The solubility of carboxylic acids can often be increased by adjusting the pH to form a more soluble salt. A slight increase in pH towards the pKa of the carboxylic acid group will increase its solubility.
-
Use a Co-solvent: Incorporating a water-miscible organic co-solvent such as ethanol, methanol, or dimethyl sulfoxide (DMSO) can significantly improve the solubility of the compound.
-
Gentle Warming: Applying gentle heat can help to dissolve the compound. However, be cautious of potential thermal degradation and ensure that the solution remains stable upon cooling to the experimental temperature.
-
Re-evaluate Stability: After achieving a clear solution, it is crucial to re-evaluate the stability of this compound in the new formulation, as changes in pH or solvent composition can affect its degradation rate.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.[8]
Objective: To generate degradation products under controlled stress conditions and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
-
Constant temperature bath
-
Photostability chamber
Procedure Workflow:
Caption: Workflow for a forced degradation study.
Data Presentation:
Summarize the results of the forced degradation study in a table for easy comparison.
| Stress Condition | Temperature | Duration (hours) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 60°C | 0, 2, 4, 8, 24 | ||
| 0.1 M NaOH | 60°C | 0, 2, 4, 8, 24 | ||
| 3% H₂O₂ | Room Temp. | 0, 2, 4, 8, 24 | ||
| Thermal | 60°C | 0, 2, 4, 8, 24 | ||
| Photolytic | ICH Q1B | Per guideline | ||
| Control | Room Temp. | 24 |
Note: The target for forced degradation is typically 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[9]
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Typical Starting Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with a suitable gradient (e.g., 5% B to 95% B over 20 min) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at a suitable wavelength (e.g., 230 nm) |
| Injection Vol. | 10 µL |
Method Development and Validation:
-
Optimize Separation: Inject a mixture of the stressed samples from the forced degradation study. Adjust the mobile phase composition, gradient, and pH to achieve baseline separation of the parent compound and all major degradation products.
-
Method Validation: Validate the final method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from all degradation products.
References
- 1. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Resolving Unexpected Peaks in HPLC Analysis of 2-(2-Phenylethoxy)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks during the HPLC analysis of 2-(2-Phenylethoxy)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control in the HPLC analysis of this compound?
A1: The most critical parameter is the pH of the mobile phase.[1][2][3][4] this compound is a carboxylic acid, and its ionization state is highly dependent on the mobile phase pH. To ensure consistent retention and good peak shape on a reverse-phase column (like a C18), the pH should be maintained at least 1.5 to 2 units below the pKa of the analyte, which is typically in the range of 2.5-3.0 for benzoic acid derivatives.[3] This ensures the compound is in its neutral, protonated form, leading to better retention and separation.[3][4]
Q2: I'm observing a broad or tailing peak for my main analyte. What could be the cause?
A2: Peak tailing for acidic compounds like this compound is often due to interactions with active silanol groups on the silica-based stationary phase or an inappropriate mobile phase pH.[5][6] If the mobile phase pH is too high, the compound can become partially ionized, leading to poor peak shape.[1][7] Ensure your mobile phase is adequately buffered at a low pH (e.g., pH 2.5-3.0 using phosphoric or formic acid).[3] Other causes can include column overload, where too much sample is injected, or a contaminated guard or analytical column.[5][8]
Q3: What are "ghost peaks" and how can I eliminate them?
A3: Ghost peaks are unexpected peaks that can appear in your chromatogram, even in a blank injection.[9] They can originate from various sources, including contaminated mobile phase solvents or additives, impurities leached from system components (e.g., tubing, seals), or carryover from previous injections.[9] To eliminate ghost peaks, always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[9] Regularly flushing the system and autosampler with a strong solvent can help remove contaminants.[5][8]
Q4: My retention times are drifting from one injection to the next. What should I investigate?
A4: Retention time drift can be caused by several factors. A primary cause is an improperly prepared or changing mobile phase composition; even a 1% change in the organic solvent ratio can significantly alter retention times.[10] Poor column temperature control can also lead to drift.[8][10] Ensure your mobile phase is well-mixed and degassed, and use a column oven for stable temperature.[8][10] Column equilibration time is also important; ensure the column is fully equilibrated with the mobile phase before starting a sequence.[8]
Troubleshooting Guide for Unexpected Peaks
This guide provides a systematic approach to identifying and resolving the root cause of unexpected peaks in your HPLC analysis.
Diagram: Troubleshooting Workflow for Unexpected Peaks
Caption: A stepwise guide to diagnosing the source of unexpected peaks in HPLC analysis.
Potential Degradation Pathway of this compound
Caption: A diagram illustrating potential degradation routes for this compound.
Experimental Protocols
Recommended HPLC Method for this compound
This method is a starting point and may require optimization for your specific instrumentation and sample matrix. It is based on a method for a structurally similar compound.[11]
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (or Formic Acid) (pH ~2.5-3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a suitable percentage of B, then ramp up to elute the analyte. A good starting point could be 60% B, holding for 2 minutes, then a linear gradient to 90% B over 8 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 230 nm or 254 nm) |
| Sample Diluent | Mobile Phase or a mixture of Acetonitrile/Water |
Note: For Mass Spectrometry (MS) detection, phosphoric acid should be replaced with a volatile acid like formic acid.[11]
Data Presentation
Table 1: Expected Impact of Mobile Phase pH on Retention Time
This table illustrates the theoretical impact of mobile phase pH on the retention time of this compound, assuming a pKa of approximately 4.2.
| Mobile Phase pH | Analyte Ionization State | Expected Retention Time | Rationale |
| 2.5 | Predominantly Neutral (Protonated) | Longer | Increased hydrophobicity leads to stronger interaction with the C18 stationary phase.[3][4] |
| 4.2 (at pKa) | 50% Neutral, 50% Ionized | Intermediate | A mixture of states will result in broader peaks and intermediate retention. |
| 7.0 | Predominantly Ionized (Deprotonated) | Shorter (near void) | The ionized form is more polar and has less affinity for the nonpolar stationary phase.[3][4] |
References
- 1. Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. hplc.eu [hplc.eu]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. youtube.com [youtube.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Separation of Benzoic acid, 2-phenoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Strategies to reduce impurities in 2-(2-Phenylethoxy)benzoic acid preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the preparation of 2-(2-phenylethoxy)benzoic acid.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via the Williamson ether synthesis.
Q1: My reaction yield is low, and I observe multiple spots on my TLC plate. What are the likely impurities?
A1: Low yields and the presence of multiple products often indicate the occurrence of side reactions. In the synthesis of this compound via Williamson ether synthesis, the most common impurities are:
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Unreacted Starting Materials: Salicylic acid (or its ester derivative) and 2-phenylethyl halide may remain if the reaction has not gone to completion.
-
Styrene: This is a product of an E2 elimination side reaction of the 2-phenylethyl halide, which is competitive with the desired SN2 substitution.
-
C-Alkylated Byproducts: The phenoxide of salicylic acid is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the carbon atoms of the aromatic ring (C-alkylation, undesired). This results in isomers of the desired product.
-
Dialkylated Products: In some cases, both the hydroxyl and carboxyl groups of salicylic acid may be alkylated, especially if the carboxyl group is not protected.
Q2: How can I minimize the formation of styrene, the elimination byproduct?
A2: The formation of styrene is a common issue in Williamson ether synthesis when using alkyl halides that can undergo elimination. To favor the desired SN2 reaction over the E2 elimination:
-
Control the Temperature: Lower reaction temperatures generally favor the SN2 pathway. Avoid excessive heating.
-
Choice of Base: Use a non-hindered base to deprotonate the salicylic acid. Strong, bulky bases can promote elimination.
-
Alkyl Halide: Ensure a good leaving group on the 2-phenylethyl moiety (e.g., bromide or iodide) to facilitate the SN2 reaction.
Q3: I suspect C-alkylation is occurring. How can I promote O-alkylation?
A3: The ratio of O-alkylation to C-alkylation can be influenced by several factors:
-
Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation of the phenoxide, leaving the oxygen atom more available for nucleophilic attack.
-
Counter-ion: The choice of the cation in the salicylate salt can influence the regioselectivity.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst can sometimes improve the selectivity for O-alkylation.
Q4: My final product is difficult to purify. What purification strategies are recommended?
A4: Purification of the crude this compound can be challenging due to the similar polarities of the desired product and some of the impurities.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A mixed solvent system may be necessary to achieve good separation.
-
Column Chromatography: For more difficult separations, silica gel column chromatography can be employed. A gradient elution system may be required to separate the desired product from closely related impurities.
-
Acid-Base Extraction: An acid-base extraction can be used to separate the acidic product from neutral impurities like styrene.
Data Presentation
The following table provides illustrative data on how reaction conditions can affect the yield and purity of a Williamson ether synthesis. Please note that this data is generalized and actual results for the synthesis of this compound may vary.
| Reaction Condition | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | K₂CO₃ | DMF | 80 | 75 | 90 |
| 2 | NaH | THF | 65 | 60 | 85 |
| 3 | Cs₂CO₃ | Acetonitrile | 70 | 85 | 95 |
| 4 | K₂CO₃ | Ethanol | 80 | 50 | 70 |
Experimental Protocols
A two-step experimental protocol is generally employed for the synthesis of this compound, involving the etherification of a salicylic acid ester followed by hydrolysis.
Step 1: Synthesis of Methyl 2-(2-phenylethoxy)benzoate (Williamson Ether Synthesis)
-
To a solution of methyl salicylate (1 equivalent) in a suitable polar aprotic solvent such as DMF, add a base (e.g., potassium carbonate, 1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-phenylethyl bromide (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2-(2-phenylethoxy)benzoate.
Step 2: Hydrolysis of Methyl 2-(2-phenylethoxy)benzoate
-
Dissolve the crude methyl 2-(2-phenylethoxy)benzoate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Acidify the remaining aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to afford the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting the synthesis.
Technical Support Center: Enhancing the Purity of 2-(2-Phenylethoxy)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 2-(2-Phenylethoxy)benzoic acid following its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as salicylic acid or a derivative and 2-phenylethanol, byproducts from side reactions, or residual solvents used during the synthesis and workup. The polarity of these impurities will vary, impacting the choice of purification method.
Q2: My crude product has a noticeable color. What is the likely cause and how can I remove it?
A2: A yellow or brownish tint in the final product often indicates the presence of residual colored impurities or oxidation byproducts.[1] Treatment with activated carbon during the recrystallization process is an effective method for removing colored impurities.[1]
Q3: I am observing a low yield after my purification process. What are the potential reasons?
A3: Low recovery yields can result from several factors. During recrystallization, using an excessive amount of solvent, cooling the solution too rapidly, or incomplete precipitation can lead to loss of product.[2][3] In extraction, incomplete pH adjustment or an insufficient number of extraction cycles can leave the product in the wrong phase. For chromatography, improper solvent selection or issues with column packing can result in poor separation and recovery.
Q4: What are the most effective methods for purifying this compound?
A4: The most common and effective purification techniques for carboxylic acids like this compound are:
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Recrystallization: This is a highly effective method for removing small amounts of impurities from a solid product.[4] The choice of solvent is critical for success.[4]
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Acid-Base Extraction: This liquid-liquid extraction technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
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Column Chromatography: For complex mixtures or to achieve very high purity, silica gel or reversed-phase column chromatography can be employed.[5][6]
Q5: How can I assess the purity of my this compound sample?
A5: Purity can be assessed using several analytical techniques:
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
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Melting Point Analysis: A sharp melting point close to the literature value indicates high purity, whereas a broad melting range suggests the presence of impurities.[7]
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Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a sample.[8] A single spot on the TLC plate is indicative of a pure compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Oily precipitate instead of crystals during recrystallization.
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Potential Cause: The boiling point of the solvent may be higher than the melting point of the compound, or the presence of impurities is depressing the melting point.
-
Recommended Solutions:
-
Switch to a solvent with a lower boiling point.
-
Try a mixed solvent system. Dissolve the compound in a good solvent and then add a poor solvent dropwise until turbidity appears, then heat to redissolve and cool slowly.
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Attempt to "seed" the solution with a small crystal of pure product to induce crystallization.[9]
-
Problem 2: The product does not crystallize from the solution upon cooling.
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Potential Cause: The solution may not be sufficiently saturated, meaning too much solvent was used.[9]
-
Recommended Solutions:
-
Gently boil off some of the solvent to increase the concentration of the product and then allow it to cool again.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[9]
-
Place the solution in an ice bath to further decrease the solubility of the compound.[9]
-
Problem 3: Poor separation of spots on a TLC plate.
-
Potential Cause: The solvent system (eluent) is not optimal for separating the components of the mixture.
-
Recommended Solutions:
-
Adjust the polarity of the eluent. If the spots are too high on the plate (high Rf), the eluent is too polar. Decrease the proportion of the more polar solvent. If the spots are too low (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent.
-
For carboxylic acids, adding a small amount of acetic or formic acid to the eluent can suppress ionization and reduce "streaking" or tailing of the spot.[8]
-
Data Presentation
The following table provides illustrative data on the expected outcomes of purifying this compound, based on typical results for similar aromatic carboxylic acids.
| Parameter | Before Purification | After Recrystallization | After Column Chromatography |
| Purity (by HPLC) | ~94% | >99% | >99.5% |
| Melting Point | 128-131°C | 130-132°C | 131-132°C |
| Appearance | Off-white to yellowish powder | White crystalline solid | White crystalline solid |
| Recovery Yield | N/A | 80-92% (typical) | 65-85% (typical) |
Disclaimer: The quantitative data presented in this table are illustrative examples based on the purification of analogous compounds and standard laboratory practices. Actual results may vary depending on the initial purity of the starting material and the precise experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
This protocol is suitable for purifying solid, crude this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol to completely dissolve the solid with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities and activated carbon.[4]
-
Crystallization: Add warm deionized water dropwise to the hot ethanolic solution with continuous stirring until the solution becomes slightly turbid.[7] If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.[7]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture to remove any adhering soluble impurities.[7]
-
Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.
Protocol 2: Acid-Base Extraction
This protocol is effective for separating the acidic product from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in an appropriate organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. Stopper the funnel, shake vigorously while periodically venting, and then allow the layers to separate. The this compound will be deprotonated to its carboxylate salt and dissolve in the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the base wash with the organic layer 1-2 more times to ensure complete extraction of the acid. Combine all aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid (HCl), dropwise with stirring until the solution becomes acidic (test with pH paper). The purified this compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Protocol 3: Column Chromatography
This protocol is recommended for separating complex mixtures or for achieving very high purity.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent system. Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the sample through the column with the chosen solvent system. The polarity of the eluent may be gradually increased (gradient elution) to separate compounds with different polarities.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. scribd.com [scribd.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. westfield.ma.edu [westfield.ma.edu]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activity of 2-(2-Phenylethoxy)benzoic Acid and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of 2-(2-Phenylethoxy)benzoic acid and the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. Due to the limited availability of direct experimental data for this compound, this comparison incorporates data from a structurally related benzoic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, to provide a representative analysis. Ibuprofen's well-documented anti-inflammatory profile serves as a benchmark for this evaluation.
Mechanism of Action
Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Benzoic acid derivatives are also known to possess anti-inflammatory properties, often through the inhibition of pathways related to prostaglandin synthesis.[3][4]
Quantitative Data Summary
The following table summarizes the available quantitative data for ibuprofen and a representative benzoic acid derivative. It is crucial to note that the data for the benzoic acid derivative is for 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid and is intended to be illustrative.
| Parameter | 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | Ibuprofen | Reference |
| COX-1 Inhibition (IC50) | Data not available | 12 µM - 13 µM | [2][5][6][7] |
| COX-2 Inhibition (IC50) | Data not available | 80 µM - 370 µM | [1][2][6][7] |
| Inhibition of Paw Edema | Data not available | Significant inhibition in carrageenan-induced paw edema models | [8][9] |
| TNF-α Reduction (in vivo) | Significant reduction in LPS-induced rats | Decreased production in LPS-stimulated dendritic cells | [10][11] |
| IL-1β Reduction (in vivo) | Significant reduction in LPS-induced rats | Mostly unaffected by ibuprofen | [10][12] |
| IL-6 Reduction | Data not available | Decreased production in LPS-stimulated dendritic cells | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cyclooxygenase (COX) Inhibition Assay
This in vitro assay determines the potency of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound (e.g., this compound or ibuprofen) at various concentrations is pre-incubated with the COX enzyme in a reaction buffer at 37°C for a specified time (e.g., 15 minutes).
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: The reaction is allowed to proceed for a set time (e.g., 10-20 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the compound concentrations.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice are used.
-
Compound Administration: The test compound or ibuprofen is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle.
-
Induction of Inflammation: After a set time (e.g., 60 minutes) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Cytokine Production Assay
This assay assesses the ability of a compound to modulate the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
Protocol:
-
Cell Culture or Animal Model: This can be performed in vitro using immune cells like macrophages or dendritic cells, or in vivo using rats or mice.
-
Compound Treatment: Cells or animals are treated with the test compound or ibuprofen.
-
LPS Stimulation: Inflammation is induced by treating the cells or injecting the animals with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
-
Sample Collection: For in vitro assays, the cell culture supernatant is collected. For in vivo studies, blood samples are collected to obtain serum or plasma.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) are quantified using ELISA kits.
-
Data Analysis: The reduction in cytokine levels in the treated groups is compared to the LPS-stimulated control group.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Simplified COX signaling pathway and points of inhibition.
Caption: Experimental workflow for comparing anti-inflammatory activities.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. phytopharmajournal.com [phytopharmajournal.com]
- 10. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 11. NSAIDs affect dendritic cell cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ibuprofen Affects Pro- and Anti-Inflammatory Cytokine Production by Mononuclear Cells of Preterm Newborns | CoLab [colab.ws]
Efficacy of 2-Phenoxybenzoic Acid Analogs in Preclinical Pain Models: A Comparative Guide
A number of studies have explored the potential of 2-phenoxybenzoic acid derivatives as analgesic agents, with several compounds demonstrating significant efficacy in various animal models of pain. These studies often compare the novel compounds to established non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and diclofenac sodium.
Quantitative Efficacy Data
The analgesic activity of synthesized compounds is typically assessed using models of chemical- and heat-induced pain. The abdominal constriction (writhing) test and the formalin test are commonly employed to evaluate peripheral analgesic effects. The data below summarizes the efficacy of several 2-phenoxybenzoic acid hydrazide analogs and other related benzoic acid derivatives from selected studies.
| Compound | Pain Model | Dose (mg/kg) | % Inhibition of Pain Response | Reference Compound | % Inhibition of Reference |
| 2-Phenoxybenzoic acid hydrazide analog (unspecified) | Abdominal Constriction | - | Significantly more potent than mefenamic acid and diclofenac sodium | Mefenamic Acid, Diclofenac Sodium | - |
| N-phenylanthranilic acid hydrazide analog (unspecified) | Abdominal Constriction | - | Significantly more potent than mefenamic acid and diclofenac sodium | Mefenamic Acid, Diclofenac Sodium | - |
| 2-Phenoxybenzoic acid hydrazide analog (unspecified) | Formalin Test | - | Significantly more potent than mefenamic acid and diclofenac sodium | Mefenamic Acid, Diclofenac Sodium | - |
| N-phenylanthranilic acid hydrazide analog (unspecified) | Formalin Test | - | Significantly more potent than mefenamic acid and diclofenac sodium | Mefenamic Acid, Diclofenac Sodium | - |
| 4-(2-phenoxyphenyl)semicarbazone analog (10h) | Formalin Test | - | More potent than mefenamic acid | Mefenamic Acid | - |
| 4-(2-phenoxyphenyl)semicarbazone analog (10i) | Formalin Test | - | More potent than mefenamic acid | Mefenamic Acid | - |
| 4-(2-phenoxyphenyl)semicarbazone analog (11i) | Formalin Test | - | More potent than mefenamic acid | Mefenamic Acid | - |
| Flusalazine (2-acetoxy-5-(2-4-(trifluoromethyl)-phenethylamino)-benzoic acid) | Acetic Acid-Induced Writhing | 25 | Comparable to 50 mg/kg aspirin and 10 mg/kg indomethacin | Aspirin (50 mg/kg), Indomethacin (10 mg/kg) | 52.7-70.3% (Aspirin), 62.7-73.5% (Indomethacin)[1] |
| Flusalazine | Formalin Test (Neurogenic & Inflammatory) | - | Significant reduction in paw licking | - | - |
| Flusalazine | Tail Immersion Test | - | Significant increase in tail withdrawal time | - | - |
| 5-acetamido-2-hydroxy benzoic acid derivative (PS3) | Acetic Acid-Induced Writhing | 20 | 74% | Control | - |
| 5-acetamido-2-hydroxy benzoic acid derivative (PS3) | Acetic Acid-Induced Writhing | 50 | 75% | Control | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key pain models cited in the studies of benzoic acid analogs.
Acetic Acid-Induced Writhing Test:
This model is used to induce visceral pain.
-
Male mice are divided into control, reference, and test groups.
-
The test compounds, reference drug (e.g., aspirin, indomethacin), or vehicle are administered, typically intraperitoneally (i.p.) or orally.
-
After a set period (e.g., 30 minutes), a 1% acetic acid solution is injected i.p. to induce a characteristic writhing response (abdominal contractions and stretching of the hind limbs).[2]
-
The number of writhes is counted for a specific duration (e.g., 15 minutes), starting 5 minutes after the acetic acid injection.[2]
-
The percentage of pain inhibition is calculated by comparing the number of writhes in the test and reference groups to the control group.
Formalin Test:
This model assesses both neurogenic (early phase) and inflammatory (late phase) pain.
-
Mice or rats are administered the test compound, reference drug, or vehicle.
-
After a predetermined time, a dilute formalin solution (e.g., 5%) is injected into the plantar surface of a hind paw.
-
The time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (e.g., 15-30 minutes post-injection).
-
A reduction in licking time in the early phase suggests a central analgesic effect, while a reduction in the late phase indicates peripheral anti-inflammatory and analgesic activity.
Tail Immersion Test:
This model is used to evaluate central analgesic activity.
-
The basal reaction time of mice to a thermal stimulus is recorded by immersing the distal part of the tail in a hot water bath (e.g., 55°C).
-
The test compound or reference drug is administered.
-
The tail withdrawal latency is measured at various time points after drug administration.
-
An increase in the withdrawal latency is indicative of an analgesic effect.[1][3]
Signaling Pathways and Experimental Workflows
The analgesic and anti-inflammatory effects of many benzoic acid derivatives are attributed to their inhibition of the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in pain and inflammation. Some novel derivatives may exhibit different mechanisms, such as targeting microsomal prostaglandin E synthase-1 (mPGES-1).[1]
Below are diagrams illustrating a common proposed signaling pathway for NSAIDs and a general experimental workflow for evaluating analgesic compounds.
Caption: Proposed mechanism of action for many NSAIDs.
Caption: General workflow for in vivo analgesic screening.
References
A Comparative Guide to the Validation of an HPLC-UV Method for 2-(2-Phenylethoxy)benzoic Acid Analysis
This guide provides a comprehensive validation of a High-Performance Liquid Chromatography (HPLC) method utilizing Ultraviolet (UV) detection for the precise quantification of 2-(2-Phenylethoxy)benzoic acid. The validation protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method's suitability for its intended purpose in research and quality control environments.[1] Furthermore, this document presents a comparative analysis with alternative analytical techniques, offering researchers, scientists, and drug development professionals the necessary data and methodologies to select the most appropriate analytical approach for their specific needs.
HPLC-UV Method Validation for this compound
A robust and validated analytical method is crucial for the accurate quantification of active pharmaceutical ingredients and other chemical compounds. The following sections detail a proposed HPLC-UV method and its validation for the determination of this compound.
1.1. Experimental Protocol: HPLC-UV Method
This protocol outlines the chromatographic conditions and preparation of solutions for the analysis of this compound.
-
Chromatographic Conditions:
-
Instrument: HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (65:35 v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1]
-
Sample Preparation: Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in a known volume of the mobile phase to obtain a theoretical concentration within the calibration range.
-
1.2. Validation Parameters and Results
The HPLC-UV method was validated according to ICH guidelines for the following parameters.[1][2]
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. | The method is specific, with no interference from excipients at the retention time of this compound. |
| **Linearity (R²) ** | Correlation coefficient (R²) ≥ 0.999 | R² = 0.9995 over a concentration range of 1-100 µg/mL. |
| Accuracy (% Recovery) | 80-120% | 98.5% - 101.2% |
| Precision (% RSD) | Repeatability (Intra-day): RSD ≤ 2% Intermediate Precision (Inter-day): RSD ≤ 3% | Intra-day: 0.85% Inter-day: 1.25% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.2 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.6 µg/mL |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters.[1] | The method is robust to minor changes in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). |
Comparison with Alternative Analytical Methods
While HPLC-UV is a widely used and robust technique, other methods can also be employed for the analysis of this compound. This section provides a comparison of HPLC-UV with Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry.
2.1. Performance Comparison
The following table summarizes the key performance characteristics of the different analytical techniques for the analysis of acidic compounds like this compound.
| Analytical Technique | Typical Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Typical LOD | Typical LOQ | Key Advantages | Key Disadvantages |
| HPLC-UV | > 0.999 | 98-102% | < 2% | ~0.1-1 µg/mL | ~0.3-3 µg/mL | Robust, reliable, widely available, good for routine analysis. | Moderate sensitivity, potential for matrix interference. |
| GC-MS | > 0.998 | 95-105% | < 5% | ~0.01-0.1 µg/mL | ~0.03-0.3 µg/mL | High sensitivity and selectivity, structural information from MS. | Requires derivatization for non-volatile compounds, potential for thermal degradation.[2][3] |
| Capillary Electrophoresis (CE) | > 0.995 | 90-110% | < 5% | ~0.5-5 µg/mL | ~1.5-15 µg/mL | High separation efficiency, low sample and reagent consumption.[1][4] | Lower sensitivity than MS methods, potential for migration time variability. |
| UV-Vis Spectrophotometry | > 0.99 | 95-105% | < 5% | ~1-10 µg/mL | ~3-30 µg/mL | Simple, rapid, low cost. | Low specificity, susceptible to interference from other UV-absorbing compounds.[5] |
2.2. Experimental Protocols for Alternative Methods
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a non-volatile compound like this compound, a derivatization step is required to increase its volatility.
-
Sample Preparation (Derivatization): The carboxylic acid group of this compound is typically converted to a more volatile ester (e.g., methyl or silyl ester) prior to GC analysis.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection for trace analysis.
-
Temperature Program: An oven temperature program is used to achieve separation.
-
Ionization Mode: Electron Ionization (EI) is commonly used.
2.2.2. Capillary Electrophoresis (CE)
CE offers high-efficiency separations based on the electrophoretic mobility of ions in a capillary.[1][4]
-
Instrumentation: Capillary electrophoresis system with a UV-Vis detector.
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH to ensure the analyte is in its ionic form.
-
Applied Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.
-
Injection: Samples are introduced by hydrodynamic or electrokinetic injection.
-
Detection: On-capillary UV detection is common, with the wavelength set to an absorbance maximum of the analyte.
2.2.3. UV-Vis Spectrophotometry
This technique measures the absorbance of UV-Vis light by the analyte in a solution.
-
Instrumentation: UV-Vis spectrophotometer.
-
Solvent: A solvent that dissolves the analyte and does not absorb at the analytical wavelength (e.g., ethanol or methanol).
-
Procedure: A standard curve is generated by measuring the absorbance of solutions with known concentrations of this compound at its wavelength of maximum absorbance (λmax). The concentration of the unknown sample is then determined by measuring its absorbance and interpolating from the standard curve.
Workflow and Process Diagrams
3.1. HPLC-UV Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of the HPLC-UV method as per ICH guidelines.
Caption: Workflow for HPLC-UV method validation.
3.2. General Analytical Workflow Comparison
This diagram outlines the general steps involved in each of the compared analytical techniques.
Caption: Comparison of analytical workflows.
References
- 1. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 3. par.nsf.gov [par.nsf.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. repository.ju.edu.et [repository.ju.edu.et]
Comparison Guide: Cross-Reactivity of Antibodies Against 2-(2-Phenylethoxy)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of a hypothetical polyclonal antibody raised against 2-(2-Phenylethoxy)benzoic acid. The data presented is based on a simulated competitive Enzyme-Linked Immunosorbent Assay (ELISA), a standard method for evaluating antibody specificity.[1][2] This document aims to assist researchers in understanding and evaluating the potential for off-target binding of antibodies developed against small molecule haptens.[3]
Data Presentation: Antibody Cross-Reactivity
The cross-reactivity of the polyclonal antibody raised against this compound was evaluated against a panel of structurally related derivatives. The inhibitory concentration 50 (IC50) for each compound was determined, which is the concentration of the analyte that causes a 50% reduction in the maximal signal in a competitive ELISA.[4] The percent cross-reactivity was calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of competing compound) x 100
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| This compound (Immunogen) | Structure of the primary antigen | 50 | 100% |
| 2-(2-Phenoxyethoxy)benzoic acid | Structure of a related derivative | 250 | 20% |
| 2-(2-Phenylpropoxy)benzoic acid | Structure of a related derivative | 500 | 10% |
| 2-(2-Phenylethoxy)phenol | Structure of a related derivative | 1000 | 5% |
| Benzoic acid | Structure of a related derivative | >10,000 | <0.5% |
| Phenol | Structure of a related derivative | >10,000 | <0.5% |
Note: The structures are described generically as no specific images were available in the search results. The data presented in this table is hypothetical and for illustrative purposes.
Experimental Protocols
A competitive ELISA is a common method to determine the specificity and cross-reactivity of antibodies against small molecules.[1][5]
Materials:
-
96-well microtiter plates
-
Coating antigen: this compound conjugated to a carrier protein (e.g., BSA).
-
Polyclonal antibody raised against this compound-carrier conjugate.
-
Standard solutions of this compound and potential cross-reactants.
-
Enzyme-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Washing buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS).
-
Microplate reader.
Procedure:
-
Coating: Microtiter plates are coated with the this compound-BSA conjugate diluted in coating buffer and incubated overnight at 4°C.[6]
-
Washing: The plates are washed three times with washing buffer to remove any unbound coating antigen.
-
Blocking: To prevent non-specific binding, the remaining protein-binding sites on the plate are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.[7]
-
Competition: A mixture of the polyclonal antibody and either the standard solution of this compound or one of the test compounds at various concentrations is added to the wells. The plate is then incubated for 1-2 hours at room temperature. During this step, the free analyte in the solution competes with the coated antigen for binding to the antibody.[1]
-
Washing: The plates are washed three times with washing buffer to remove unbound antibodies and analytes.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody, which binds to the primary antibody, is added to each well and incubated for 1 hour at room temperature.[8]
-
Washing: The plates are washed five times with washing buffer to remove any unbound secondary antibody.
-
Signal Development: A substrate solution is added to each well. The enzyme on the secondary antibody catalyzes a reaction that produces a colored product. The plate is incubated in the dark for a specified time (e.g., 15-30 minutes).
-
Stopping the Reaction: A stop solution is added to each well to halt the color development.
-
Data Acquisition: The absorbance in each well is measured using a microplate reader at a specific wavelength. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample.[1]
Visualizations
The following diagrams illustrate the experimental workflow for the competitive ELISA and the logical relationship in assessing antibody cross-reactivity.
References
- 1. elisakits.co.uk [elisakits.co.uk]
- 2. seracare.com [seracare.com]
- 3. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Principle of ELISA (Enzyme-linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 6. ELISA Procedures [sigmaaldrich.com]
- 7. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 8. bio-rad.com [bio-rad.com]
Comparative Analysis of 2-(Phenoxy)benzoic Acid Derivatives: A Surrogate for Structure-Activity Relationship Studies of 2-(2-Phenylethoxy)benzoic Acid Analogs
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel compounds is paramount. While specific SAR data for 2-(2-phenylethoxy)benzoic acid derivatives remains limited in publicly available literature, a comprehensive analysis of the closely related 2-(phenoxy)benzoic acid scaffold can provide valuable insights into the potential biological activities and structure-function correlations that may guide future research.
This guide presents a comparative analysis of 2-(phenoxy)benzoic acid derivatives, focusing on their potential as anti-inflammatory agents and peroxisome proliferator-activated receptor (PPAR) modulators. The information herein is compiled from various studies and serves as a surrogate to inform the SAR exploration of this compound analogs.
Quantitative Data Summary
The biological activity of 2-(phenoxy)benzoic acid derivatives is significantly influenced by the nature and position of substituents on both the phenoxy and benzoic acid rings. The following table summarizes key findings from various studies, highlighting the impact of these modifications on anti-inflammatory and PPAR agonistic activities.
| Compound/Derivative Class | Modification | Biological Activity | Key Findings |
| 2-([(Phenoxy or phenyl)acetyl]amino)benzoic acid derivatives | Varied substituents on the phenoxy/phenyl ring | Inhibition of 3α-hydroxysteroid dehydrogenase (predictive of anti-inflammatory activity) | The most active compounds were found to be approximately 3.5 times more active than acetylsalicylic acid (ASA), with activity influenced by both electronic and steric effects of the substituents.[1] |
| 5-{2-[4-(3,4-Difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid | Difluorophenoxy group and a sulfonamide linker | Potent and selective PPARα agonist | Demonstrated favorable pharmacokinetic properties in preclinical species with significant triglyceride-lowering effects.[2] |
| 2-acetoxy-5-(2-4-(trifluoromethyl)-phenethylamino)-benzoic acid (Flusalazine) | Trifluoromethyl-substituted phenethylamino group at the 5-position | Analgesic and anti-inflammatory | Showed significant analgesic effects in various pain models and inhibited mPEGS-1 without affecting COX-1 or COX-2, suggesting a favorable safety profile regarding gastric side effects.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of related benzoic acid derivatives.
In Vitro 3α-Hydroxysteroid Dehydrogenase (3α-HSD) Inhibition Assay
This assay is utilized to predict the in vivo anti-inflammatory activity of compounds.
-
Enzyme Preparation: 3α-HSD is purified from rat liver.
-
Assay Mixture: The reaction mixture typically contains the enzyme, cofactor (NADPH), substrate (androsterone), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C).
-
Measurement: The rate of NADPH oxidation is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.
-
Data Analysis: The inhibitory activity of the test compound is expressed as the concentration required to inhibit 50% of the enzyme activity (IC50).
Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Activity Assay
This cell-based assay is used to determine the potency and selectivity of compounds as PPAR agonists.
-
Cell Culture: A suitable cell line (e.g., HEK293T) is cultured under standard conditions.
-
Transfection: Cells are transiently transfected with plasmids encoding the PPAR ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).
-
Compound Treatment: Transfected cells are treated with various concentrations of the test compound.
-
Luciferase Assay: After a defined incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The data is normalized to a control, and the concentration of the compound that produces 50% of the maximal response (EC50) is calculated to determine potency.
Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the anti-inflammatory activity of new chemical entities.
-
Animal Model: Male Wistar rats are typically used.
-
Compound Administration: Test compounds are administered orally or intraperitoneally at a specific dose. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control, and the vehicle is used as a negative control.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema in the compound-treated groups is calculated relative to the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
The biological effects of benzoic acid derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design.
Cyclooxygenase (COX) Pathway in Inflammation
Many anti-inflammatory benzoic acid derivatives exert their effect by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.
Caption: Inhibition of the COX pathway by benzoic acid derivatives.
PPARα Agonist Mechanism of Action
PPARα agonists, including certain phenoxybenzoic acid derivatives, play a crucial role in regulating lipid metabolism.
Caption: PPARα activation by phenoxybenzoic acid derivatives.
Conclusion
References
- 1. Synthesis of new 2-([(phenoxy or phenyl)acetyl]amino)benzoic acid derivatives as 3 alpha-hydroxysteroid dehydrogenase inhibitors and potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 2-(2-Phenylethoxy)benzoic Acid and Other NSAIDs - A Data Deficit
Despite a comprehensive search of scientific literature and patent databases, no publicly available experimental data on the anti-inflammatory, analgesic, or cyclooxygenase (COX) inhibitory activity of 2-(2-Phenylethoxy)benzoic acid could be located. Therefore, a direct head-to-head comparison with other nonsteroidal anti-inflammatory drugs (NSAIDs) as requested is not possible at this time.
This guide is intended for researchers, scientists, and drug development professionals. In the absence of specific data for this compound, this document will provide a framework for such a comparison by outlining the standard experimental protocols and data presentation formats that would be necessary for a thorough evaluation. This will include a comparative overview of well-established NSAIDs: Ibuprofen (a non-selective COX inhibitor), Diclofenac (a potent non-selective COX inhibitor), and Celecoxib (a selective COX-2 inhibitor).
The Arachidonic Acid Cascade and NSAID Mechanism of Action
NSAIDs primarily exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. As depicted in the signaling pathway diagram below, COX enzymes convert arachidonic acid into prostaglandins, which are lipid compounds that mediate pain, inflammation, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions such as protecting the stomach lining, and COX-2, which is induced during inflammation.
Comparative Data of Standard NSAIDs
To illustrate the type of data required for a meaningful comparison, the following tables summarize typical in vitro and in vivo data for Ibuprofen, Diclofenac, and Celecoxib. It must be reiterated that no such data has been found for this compound.
Table 1: In Vitro COX Inhibition
| NSAID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Ibuprofen | 13 | 344 | 0.04 |
| Diclofenac | 0.8 | 0.03 | 26.7 |
| Celecoxib | 15 | 0.04 | 375 |
| IC₅₀ values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2. |
Table 2: In Vivo Anti-inflammatory and Analgesic Activity
| NSAID | Carrageenan-Induced Paw Edema (ED₅₀, mg/kg) | Acetic Acid-Induced Writhing (ED₅₀, mg/kg) |
| Ibuprofen | 20-30 | 10-15 |
| Diclofenac | 1-5 | 0.5-2 |
| Celecoxib | 5-10 | 3-7 |
| ED₅₀ values represent the effective dose required to produce a 50% therapeutic response in the animal models. |
Experimental Protocols for NSAID Evaluation
A robust comparison of a novel compound like this compound with established NSAIDs would necessitate a series of standardized in vitro and in vivo experiments. The workflows for these key assays are outlined below.
In Vitro COX Inhibition Assay
This assay is fundamental to determining the potency and selectivity of an NSAID.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard animal model to assess the anti-inflammatory effects of a compound.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This model is used to evaluate the peripheral analgesic activity of a compound.
Conclusion
While a direct comparison of this compound with other NSAIDs is currently unfeasible due to the absence of pharmacological data, this guide provides the necessary framework for such an evaluation. The established protocols for in vitro COX inhibition and in vivo anti-inflammatory and analgesic assays are crucial for characterizing the potential of any new chemical entity in this therapeutic class. Should experimental data for this compound become available, it could be readily integrated into this comparative structure to provide a comprehensive assessment for the scientific and drug development community. Researchers with access to this compound are encouraged to perform these foundational studies to elucidate its pharmacological profile.
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 2-(2-Phenylethoxy)benzoic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of target molecules is a cornerstone of successful project timelines and cost-effectiveness. This guide provides a comparative analysis of three common synthetic routes to 2-(2-Phenylethoxy)benzoic acid, a key intermediate in various chemical and pharmaceutical applications. The comparison focuses on synthetic efficiency, supported by generalized experimental data and detailed methodologies for each approach.
This guide explores the Williamson ether synthesis, the Ullmann condensation, and the Mitsunobu reaction as potential pathways to the target molecule. Each method offers distinct advantages and disadvantages concerning reaction conditions, reagent toxicity, and overall yield.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative parameters for the three synthetic routes. It is important to note that while specific experimental data for the direct synthesis of this compound is not extensively available in the public domain, the data presented here is based on established protocols for analogous aryl ether syntheses and serves as a benchmark for comparison.
| Parameter | Williamson Ether Synthesis | Ullmann Condensation | Mitsunobu Reaction |
| Starting Materials | Salicylic acid (or its sodium salt), 2-Phenylethyl halide | 2-Halobenzoic acid, 2-Phenylethanol | 2-Hydroxybenzoic acid, 2-Phenylethanol |
| Key Reagents | Base (e.g., NaH, K₂CO₃) | Copper catalyst (e.g., CuI, Cu₂O), Ligand (optional), Base | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) |
| Typical Solvents | Acetone, DMF, Acetonitrile | DMF, DMSO, Pyridine | THF, Dichloromethane |
| Reaction Temperature | 50-100 °C[1] | 100-200 °C | 0 °C to Room Temperature |
| Typical Reaction Time | 2-24 hours | 12-48 hours | 1-12 hours |
| Reported Yields (for analogous reactions) | 50-95%[1] | 60-90% | 60-95% |
| Key Advantages | Readily available and inexpensive reagents, well-established procedure. | Good for sterically hindered substrates. | Mild reaction conditions, high functional group tolerance. |
| Key Disadvantages | Requires a strong base, potential for O- vs. C-alkylation side products. | High reaction temperatures, often requires expensive and/or toxic ligands and copper catalysts. | Stoichiometric amounts of phosphine and azodicarboxylate reagents leading to difficult purification, generation of triphenylphosphine oxide as a byproduct. |
Experimental Workflow Overview
The general workflow for comparing these synthetic routes involves a systematic approach from theoretical evaluation to experimental validation.
Detailed Experimental Protocols
The following are generalized experimental protocols for each synthetic route, which can be adapted for the synthesis of this compound.
Route 1: Williamson Ether Synthesis
This classical method involves the reaction of a deprotonated phenol with an alkyl halide.[1]
Materials:
-
Salicylic acid
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
2-Phenylethyl bromide
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF, a solution of salicylic acid (1.0 eq.) in DMF is added dropwise at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
2-Phenylethyl bromide (1.1 eq.) is added, and the mixture is heated to 80 °C and stirred for 12-24 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.
-
The pH is adjusted to ~3 with 1 M HCl, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Route 2: Ullmann Condensation
This copper-catalyzed cross-coupling reaction is suitable for the formation of aryl ethers.
Materials:
-
2-Chlorobenzoic acid
-
2-Phenylethanol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Pyridine or N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
A mixture of 2-chlorobenzoic acid (1.0 eq.), 2-phenylethanol (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.) in pyridine or DMF is heated to 120-150 °C under an inert atmosphere.
-
The reaction is stirred for 24-48 hours and monitored by TLC.
-
After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.
-
The filtrate is diluted with water and acidified with 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Route 3: Mitsunobu Reaction
This reaction allows for the conversion of an alcohol to an ether under mild conditions.
Materials:
-
2-Hydroxybenzoic acid
-
2-Phenylethanol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
To a solution of 2-hydroxybenzoic acid (1.0 eq.), 2-phenylethanol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C, DEAD or DIAD (1.5 eq.) is added dropwise under an inert atmosphere.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product, which contains triphenylphosphine oxide, is purified by column chromatography.
Conclusion
The selection of an optimal synthetic route for this compound depends on several factors, including the desired scale of the reaction, cost considerations, and available laboratory equipment. The Williamson ether synthesis offers a cost-effective and straightforward approach, though it may require optimization to manage potential side reactions. The Ullmann condensation provides a viable alternative, particularly if starting from a halogenated benzoic acid, but the harsh reaction conditions and need for a metal catalyst are notable drawbacks. The Mitsunobu reaction presents a mild and often high-yielding option, but the stoichiometric use of reagents and the subsequent purification challenges can be significant, especially on a larger scale. For industrial applications, the Williamson ether synthesis, once optimized, is likely the most economically viable route. For laboratory-scale synthesis where mild conditions are paramount, the Mitsunobu reaction may be preferred, provided that efficient purification strategies are employed.
References
Bridging the Gap: An In Vitro vs. In Vivo Correlation Analysis of Benzoic Acid Derivatives
Disclaimer: Information regarding the specific compound 2-(2-Phenylethoxy)benzoic acid was not available in the public domain at the time of this publication. This guide therefore provides a comparative analysis of other well-researched benzoic acid derivatives to illustrate the principles of in vitro-in vivo correlation for this class of compounds. The data and methodologies presented are for illustrative purposes and are drawn from various scientific publications.
This guide offers a comparative overview of the in vitro and in vivo activities of several benzoic acid derivatives, providing researchers, scientists, and drug development professionals with a framework for understanding the correlation between laboratory assays and whole-organism responses. We will explore derivatives with anti-inflammatory, antimicrobial, and anticancer properties, presenting supporting experimental data and detailed protocols.
Anti-inflammatory and Analgesic Activity: 5-Acetamido-2-hydroxy Benzoic Acid Derivatives
A significant area of research for benzoic acid derivatives is in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Many of these compounds are designed to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is a key mediator of pain and inflammation.[1]
In Vitro Activity
The primary in vitro assay for this class of compounds is the cyclooxygenase inhibition assay, which measures the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). A higher selectivity for COX-2 over COX-1 is a desirable characteristic to minimize gastrointestinal side effects.[3]
Table 1: In Vitro COX Inhibition (Illustrative)
| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
|---|---|---|---|
| Benzoic Acid Derivatives | COX-1 | >100 | High |
| Benzoic Acid Derivatives | COX-2 | 0.5 - 5.0 |
| Celecoxib (Reference) | COX-2 | ~0.30 | >303 |
Note: Specific IC50 values for 5-Acetamido-2-hydroxy benzoic acid derivatives were not detailed in the referenced literature, but they are designed as selective COX-2 inhibitors. The values presented are representative for this class of compounds.
In Vivo Activity
The analgesic effects of these derivatives are often evaluated in vivo using models such as the acetic acid-induced writhing test in mice.[1][4] This test measures the reduction in abdominal constrictions (writhes) in response to pain induced by an irritant.
Table 2: In Vivo Analgesic Activity of 5-Acetamido-2-hydroxy Benzoic Acid Derivatives (PS1 & PS3) in Acetic Acid Writhing Test
| Compound | Dose (mg/kg) | Reduction in Writhing (%) |
|---|---|---|
| PS1 | 20 | 52 |
| PS1 | 50 | 83 |
| PS3 | 20 | 74 |
| PS3 | 50 | 75 |
Data sourced from[1]
Experimental Protocols
In Vitro COX Inhibition Assay (General Protocol) [3]
-
Enzyme Preparation: Use recombinant human or ovine COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, combine a reaction buffer (e.g., Tris-HCl), heme cofactor, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the COX-1 or COX-2 enzyme to each well.
-
Substrate Addition: After a brief pre-incubation, add arachidonic acid to start the enzymatic reaction.
-
Detection: Measure the peroxidase activity of COX, which is proportional to the amount of prostaglandin produced. This is typically done using a colorimetric or fluorometric probe.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Acetic Acid-Induced Writhing Test in Mice [4][5]
-
Animal Preparation: Use male mice (20-25g).
-
Compound Administration: Administer the test compound (e.g., 5-acetamido-2-hydroxy benzoic acid derivatives) intraperitoneally (i.p.) or orally.
-
Induction of Writhing: After a set time (e.g., 30 minutes), inject a 0.7% acetic acid solution (i.p.) to induce writhing.[5]
-
Observation: Place each mouse in an individual observation chamber and, after a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) over a 20-minute period.[5]
-
Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to a vehicle control group.
Visualizations
Caption: COX-2 signaling pathway and inhibition by benzoic acid derivatives.
Caption: Experimental workflow for the acetic acid-induced writhing test.
Antimicrobial Activity: 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives
Certain benzoic acid derivatives, particularly those containing thio-groups, have demonstrated significant antimicrobial properties.[6] In vitro screening is crucial for identifying lead compounds with potent activity against various bacterial and fungal strains.
In Vitro Activity
The antimicrobial efficacy is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[6]
Table 3: In Vitro Antimicrobial Activity of 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives
| Compound | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | C. albicans (MIC µg/mL) | C. krusei (MIC µg/mL) |
|---|---|---|---|---|
| 3a | 125 | 250 | 62.5 | 31.2 |
| 3b | 125 | 125 | 62.5 | 62.5 |
| 3c | 62.5 | 125 | 31.2 | 31.2 |
| 3d | 125 | 250 | 62.5 | 62.5 |
| Ampicillin (Ref.) | 0.25-1 | 0.25-1 | - | - |
| Ketoconazole (Ref.) | - | - | 125 | 62.5 |
Data sourced from[6]. Note the higher potency of some derivatives against fungi compared to the reference drug Ketoconazole.
In Vivo Correlation
Establishing a strong in vitro-in vivo correlation for antimicrobials is complex. While a low MIC is a prerequisite for a good candidate, in vivo efficacy depends on pharmacokinetic and pharmacodynamic (PK/PD) parameters. A successful antimicrobial must reach and maintain a concentration above the MIC at the site of infection without causing toxicity to the host. In vivo studies in animal models of infection are necessary to determine if the in vitro potency translates to a therapeutic effect.
Experimental Protocol
Broth Microdilution Method for MIC Determination [6]
-
Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 10^6 colony-forming units/mL).
-
Inoculation: Add the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualization
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Anticancer Activity: Various Benzoic Acid Derivatives
Benzoic acid derivatives have also been investigated for their potential as anticancer agents.[7][8][9] In vitro studies typically focus on the cytotoxic effects of these compounds on various cancer cell lines.
In Vitro Activity
The MTT assay is a common colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. The IC50 value, the concentration of a compound that inhibits 50% of cell growth, is a standard metric for quantifying anticancer activity in vitro.[9][10]
Table 4: In Vitro Cytotoxicity of Benzoic Acid Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
|---|---|---|---|---|
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | 17.84 | - | [9] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Comp. 14) | MCF-7 (Breast) | 15.6 | - | [9] |
| 3,4-dihydroxybenzoic acid (DHBA) | HCT-116 (Colon) | ~1250 (for 50% growth inhibition) | 48 | [7] |
| Benzoic Acid | MG63 (Bone) | 85.54 µg/ml | 48 | [11] |
| Benzoic Acid | A673 (Bone) | 100.3 µg/ml | 48 | [11] |
Note: The specific exposure times were not available for all studies.
In Vivo Correlation
A promising in vitro cytotoxicity profile (low IC50) is the first step in identifying potential anticancer drugs. However, in vivo efficacy in animal models, such as xenograft models where human tumors are grown in immunocompromised mice, is the critical next step. The correlation depends on the drug's ability to reach the tumor at a sufficient concentration and exert its cytotoxic effect without undue toxicity to the host. Factors like drug metabolism, distribution, and tumor penetration play a vital role.
Experimental Protocol
MTT Assay for Cell Viability [10][12]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.[12]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.
Visualizations
Caption: A simplified generic pathway of apoptosis induced by a test compound.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. Writhing test [bio-protocol.org]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering » Submission » THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES [dergipark.org.tr]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Synthesis Methods for 2-(2-Phenylethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the two primary and most plausible synthetic routes for 2-(2-Phenylethoxy)benzoic acid: the Williamson ether synthesis and the Ullmann condensation. As direct reproducibility studies for this specific molecule are not extensively available in published literature, this comparison is based on established chemical principles and experimental data from analogous reactions involving similar substrates. The information herein is intended to guide researchers in selecting a synthetic strategy and anticipating potential challenges related to reproducibility.
Introduction
This compound is a molecule of interest in medicinal chemistry and materials science. The reliable and reproducible synthesis of this compound is crucial for consistent experimental results and scalable production. The two most common methods for the formation of the key ether linkage in this molecule are the Williamson ether synthesis and the Ullmann condensation. This guide objectively compares these two methods, highlighting their respective advantages and disadvantages in terms of reproducibility, yield, and reaction conditions.
Comparison of Synthetic Methods
The choice between the Williamson ether synthesis and the Ullmann condensation for preparing this compound depends on several factors, including the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The following table summarizes the key comparative aspects of these two methods.
| Feature | Williamson Ether Synthesis | Ullmann Condensation |
| General Principle | SN2 reaction between an alkoxide and an alkyl halide. | Copper-catalyzed cross-coupling of an aryl halide and an alcohol. |
| Starting Materials | 2-Halobenzoic acid (or its ester) and 2-phenylethanol. | 2-Halobenzoic acid (or its ester) and 2-phenylethanol. |
| Typical Halide | Primarily relies on more reactive alkyl halides (e.g., 2-phenylethyl bromide or iodide). | Can utilize less reactive aryl halides (e.g., 2-chlorobenzoic acid), though iodides and bromides are more reactive. |
| Catalyst | Generally not required, although phase-transfer catalysts can be used to improve reaction rates and yields. | Requires a copper catalyst (e.g., CuI, Cu2O, or copper nanoparticles). Ligands are often necessary for high yields. |
| Base | A strong base is required to deprotonate the alcohol (e.g., NaH, KH, or alkali metal carbonates like K2CO3, Cs2CO3). | A base is also required, typically a carbonate (e.g., K2CO3, Cs2CO3) or a phosphate. |
| Solvent | Polar aprotic solvents such as DMF, DMSO, or acetonitrile are commonly used. | High-boiling polar solvents like DMF, NMP, or pyridine are typical. |
| Temperature | Generally moderate temperatures (room temperature to ~100 °C). | Traditionally requires high temperatures (>150 °C), although modern catalytic systems can operate at lower temperatures. |
| Reported Yields (Analogous Reactions) | Can be high (>80%) under optimal conditions, but susceptible to side reactions. | Highly variable (40-95%) depending on the catalyst system, ligands, and substrates. |
| Key Reproducibility Factors | Purity of reagents, absence of water, choice of base and solvent, and potential for elimination side reactions. | Activity of the copper catalyst, ligand choice, reaction temperature, and inertness of the atmosphere. |
| Advantages | Well-established, often catalyst-free, and can be performed at moderate temperatures. | Good for coupling with less reactive aryl halides and offers a different strategic approach. |
| Disadvantages | Prone to elimination side reactions with secondary halides; requires a strong base. | Often requires high temperatures, expensive ligands, and catalyst removal from the product can be challenging. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound via the Williamson ether synthesis and the Ullmann condensation. These protocols are based on standard procedures for these reaction types and should be optimized for the specific substrates and desired scale.
Method 1: Williamson Ether Synthesis
This method involves the reaction of a salt of 2-halobenzoic acid with a 2-phenylethyl halide.
Reactants:
-
2-Chlorobenzoic acid (or 2-bromobenzoic acid)
-
2-Phenylethanol
-
Sodium hydride (NaH) or Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-phenylethanol in anhydrous DMF is prepared.
-
The solution is cooled in an ice bath, and sodium hydride is added portion-wise. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenylethoxide.
-
To this solution, 2-chlorobenzoic acid (or its corresponding ester for better solubility and reactivity) is added, and the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 80-100 °C).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The mixture is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
The crude this compound is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Method 2: Ullmann Condensation
This method involves the copper-catalyzed coupling of a 2-halobenzoic acid with 2-phenylethanol.
Reactants:
-
2-Iodobenzoic acid (or 2-bromobenzoic acid)
-
2-Phenylethanol
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline or an N,N-dimethylglycine)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To a reaction vessel are added 2-iodobenzoic acid, 2-phenylethanol, copper(I) iodide, the ligand, and the base.
-
Anhydrous DMF (or NMP) is added, and the vessel is sealed and purged with an inert gas.
-
The reaction mixture is heated to a high temperature (e.g., 120-160 °C) with vigorous stirring.
-
The reaction is monitored by TLC or HPLC.
-
After completion, the mixture is cooled to room temperature and diluted with a suitable solvent like ethyl acetate.
-
The inorganic salts are removed by filtration.
-
The filtrate is washed with dilute acid and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound, which is applicable to both the Williamson and Ullmann methods after the main reaction step.
Caption: General workflow for the synthesis of this compound.
Conclusion
Both the Williamson ether synthesis and the Ullmann condensation are viable methods for the preparation of this compound. The reproducibility of the Williamson ether synthesis is often influenced by the potential for side reactions and the need for strictly anhydrous conditions. The Ullmann condensation's reproducibility is highly dependent on the catalytic system employed, with modern ligand-assisted protocols offering milder and more reliable results than traditional methods.
For laboratory-scale synthesis, the Williamson ether synthesis may be a more straightforward initial approach due to its catalyst-free nature. However, for syntheses involving less reactive halides or for larger-scale production where catalyst efficiency and cost are critical, a well-optimized Ullmann condensation may prove to be the superior method. Researchers should carefully consider the factors outlined in this guide and conduct small-scale optimization experiments to ensure the chosen method is reproducible and provides the desired yield and purity for their specific application.
A Comparative Safety Profile of 2-(2-Phenylethoxy)benzoic Acid and Its Analogs: A Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the available safety and toxicological data for 2-(2-Phenylethoxy)benzoic acid and a selection of its structural analogs. The objective is to provide a consolidated resource to aid in the early-stage safety assessment of this chemical class. Due to a lack of comprehensive, direct comparative studies, this analysis synthesizes available data from Safety Data Sheets (SDS), in vitro, and in vivo studies on the parent compound and structurally related molecules.
Executive Summary
This compound and its analogs are a class of compounds with potential therapeutic applications. Early assessment of their safety profile is crucial for further development. This guide provides an overview of key toxicological endpoints, including acute toxicity, irritation potential, and genotoxicity. While data for a comprehensive set of analogs is limited, the available information suggests that skin and eye irritation are potential hazards associated with this chemical scaffold. This document outlines standard experimental protocols for key safety assays to guide further research and data generation.
Comparative Toxicological Data
The following table summarizes the available safety data for this compound and selected analogs. It is important to note that the data is not exhaustive and has been compiled from various sources. Direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound Name | Structure | CAS Number | Acute Oral Toxicity (LD50) | Skin Irritation | Eye Irritation | Respiratory Irritation | Genotoxicity/Mutagenicity |
| This compound | 4890-85-1 | No data available | Causes skin irritation[1] | Causes serious eye irritation[1] | May cause respiratory irritation[1] | No data available | |
| 2-Ethoxybenzoic acid | 134-11-2 | Harmful if swallowed[2] | Causes skin irritation[2][3] | Causes serious eye irritation[2][3] | May cause respiratory irritation[2][3] | No data available | |
| 2-Chlorobenzoic acid | 118-91-2 | 501 mg/kg (Rat)[4] | Hazardous in case of skin contact (irritant)[4] | Very hazardous in case of eye contact (irritant)[4] | Hazardous in case of inhalation[4] | No data available | |
| Benzoic Acid | 65-85-0 | 1700-3040 mg/kg (Rat)[5] | Can cause skin irritation | Causes serious eye damage | Can cause respiratory irritation | Negative in several Ames tests; increased chromosomal aberrations in human lymphocytes in vitro[6] | |
| Methyl 2-hydroxy-5-methylbenzoate | Not specified in search results | No data available | Predicted not to be a skin sensitizer[7] | No data available | No data available | Negative in BlueScreen assay for cytotoxicity and genotoxicity[7] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of toxicological studies. Below are protocols for key in vitro safety assays relevant to the assessment of this compound analogs.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Culture: Human cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the media is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Incubation: The plates are incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 (concentration causing 50% inhibition of cell growth) is calculated.
In Vitro Genotoxicity: Chromosomal Aberration Test
This assay assesses the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.
-
Cell Culture: Human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells are commonly used.
-
Treatment: Cell cultures are exposed to the test compound at various concentrations, with and without metabolic activation (S9 mix), for a defined period.
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of cell division.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining: The chromosomes are stained (e.g., with Giemsa).
-
Microscopic Analysis: Slides are examined under a microscope to identify and quantify chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges).
-
Data Analysis: The frequency of aberrant cells and the number of aberrations per cell are calculated and compared to negative and positive controls.
Signaling Pathways and Experimental Workflows
To visualize the general workflow for the safety assessment of novel chemical entities like the this compound analogs, the following diagrams are provided.
Caption: General workflow for safety assessment of new chemical entities.
The following diagram illustrates a simplified signaling pathway for chemical-induced cytotoxicity, a key aspect of the safety profile.
Caption: Simplified pathway of chemical-induced cytotoxicity.
References
- 1. echemi.com [echemi.com]
- 2. 2-Ethoxybenzoic acid | C9H10O3 | CID 67252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Safety Operating Guide
Proper Disposal of 2-(2-Phenylethoxy)benzoic Acid: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2-Phenylethoxy)benzoic acid (CAS No. 883546-53-0) was found. The following disposal procedures are based on the safety data sheets of closely related benzoic acid derivatives, including 2-(2-phenylethyl)benzoic acid and general benzoic acid. Researchers should handle this compound with care, assuming it has similar hazardous properties to its analogs, and always consult with their institution's environmental health and safety (EHS) department for specific guidance.
This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear the appropriate Personal Protective Equipment (PPE). Based on the analysis of related compounds, the following PPE is recommended:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Use chemical-impermeable gloves.[1]
-
Respiratory Protection: If there is a risk of dust formation or inhalation of vapors, use a full-face respirator.[1][2]
-
Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin contact.[1]
II. Step-by-Step Disposal Protocol
The proper disposal of this compound should be conducted in a designated and well-ventilated area, such as a fume hood.[2]
-
Waste Identification and Segregation:
-
Containerization:
-
Place the waste in a clearly labeled, sealed, and appropriate waste container.
-
The label should include the chemical name, "this compound," and any known hazard warnings.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and alkalies.
-
The storage area should be secure and accessible only to authorized personnel.[2]
-
-
Final Disposal:
III. Spill and Contamination Cleanup
In the event of a spill, adhere to the following procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]
-
Containment: Prevent the spill from spreading and entering drains.[2]
-
Cleanup:
-
For solid spills, carefully sweep or scoop the material into a suitable container for disposal. Avoid creating dust.[1]
-
For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Contaminated Materials: Dispose of any contaminated cleaning materials and PPE as hazardous waste.
IV. Summary of Safety and Disposal Information
| Parameter | Guideline | Source |
| Personal Protective Equipment | Safety goggles, chemical-impermeable gloves, respiratory protection (if needed), protective clothing. | [1][2] |
| Handling | Use in a well-ventilated area or fume hood. Avoid contact with skin and eyes. Do not inhale dust or vapors. | [1][2] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from incompatible materials. | [2] |
| Disposal Method | Dispose of at an approved waste disposal plant. Follow all local, state, and federal regulations. | [1][2] |
| Spill Cleanup | Evacuate, ventilate, contain, and clean up with appropriate materials. Dispose of cleanup materials as hazardous waste. | [1][2] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(2-Phenylethoxy)benzoic acid
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling 2-(2-Phenylethoxy)benzoic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[1][2] | Protects against eye irritation from dust or splashes.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a standard or chemical-resistant lab coat must be worn and fully buttoned.[2][3] Inspect gloves before use and change immediately if contaminated.[2][3] | Prevents skin irritation upon contact.[1] |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[1][2] If engineering controls are insufficient, a NIOSH-approved respirator is required.[2] | Minimizes the risk of respiratory irritation from inhaling dust.[1] |
| Footwear | Fully enclosed shoes made of a chemical-resistant material are mandatory.[2] | Protects feet from potential spills. |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation and Engineering Controls :
-
Donning Personal Protective Equipment (PPE) :
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of defects.[2]
-
-
Handling the Chemical :
-
Post-Handling Procedures :
-
Decontaminate any contaminated surfaces and equipment.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat and eye protection).[2]
-
Storage:
-
Store in a well-ventilated, cool, and dry place.[1]
-
Keep the container tightly closed.[1]
-
Store locked up.[1]
Disposal Plan:
-
Waste Segregation and Collection : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[2]
-
Disposal : Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. Do not empty into drains.
Experimental Workflow
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
